Chemical properties of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Chemical Profile: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Executive Summary 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a highly specialized heterocyclic intermediate used primarily in the discovery and...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Profile: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Executive Summary
1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a highly specialized heterocyclic intermediate used primarily in the discovery and development of small-molecule kinase inhibitors. Its structural core features a pyrazole ring substituted with a nitro group at position 3 and an iodine atom at position 4, providing orthogonal handles for divergent synthesis. The N-cyclopropylmethyl (CPM) group serves as a lipophilic anchor, a motif frequently validated in approved oncology drugs (e.g., TRK inhibitors) to optimize hydrophobic pocket binding and metabolic stability.
This guide details the physicochemical properties, validated synthetic routes, and reactivity profile of this scaffold, designed for medicinal chemists and process scientists.
Structural & Physicochemical Profile
Property
Data
Notes
IUPAC Name
1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Molecular Formula
C₇H₈IN₃O₂
Molecular Weight
293.06 g/mol
Core Scaffold
1H-Pyrazole
Electron-deficient due to -NO₂ and -I substituents.
• -NO₂: Precursor to primary amine.• -I: Handle for Pd-catalyzed cross-coupling.• CPM: Steric/Lipophilic modulator.
Calculated LogP
~2.1 ± 0.3
Moderate lipophilicity suitable for CNS penetration.
H-Bond Donors/Acceptors
0 / 4
No acidic protons (N-H capped).
Topological Polar Surface Area
~63 Ų
Favorable for membrane permeability.
Appearance
Pale yellow to off-white solid
Typical for nitro-pyrazoles.
Solubility
DMSO, DMF, DCM, EtOAc
Low solubility in water and hexanes.
Synthetic Methodology
The synthesis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole typically follows a linear sequence starting from commercially available 3-nitro-1H-pyrazole . The critical challenge is controlling regioselectivity during the N-alkylation step.
Step 1: Regioselective Iodination
Direct iodination of the electron-poor 3-nitropyrazole requires an activated electrophilic iodine species.
Mechanism: Electrophilic Aromatic Substitution (EAS). The C4 position is the only available nucleophilic site, though deactivated by the nitro group.
Yield: Typically 80–90%.
Step 2: N-Alkylation (Critical Control Point)
Alkylation of 4-iodo-3-nitro-1H-pyrazole with (bromomethyl)cyclopropane can yield two regioisomers: the desired 1,3-isomer (alkylation distal to nitro) and the 1,5-isomer (alkylation proximal to nitro).
Reagents: (Bromomethyl)cyclopropane, Base (K₂CO₃ or Cs₂CO₃).
Solvent: DMF (polar aprotic promotes Sɴ2).
Regiochemistry:
Electronic Effect: The nitrogen adjacent to the nitro group (N2) is less nucleophilic due to strong electron withdrawal.
Steric Effect: The nitro group provides steric bulk, discouraging attack at the proximal nitrogen.
Outcome: The 1-alkyl-3-nitro isomer is predominantly formed (>90:10 ratio), but chromatographic separation is often required to ensure isomeric purity (>99%).
Visual Synthesis Workflow
Figure 1: Synthetic pathway highlighting the regioselective alkylation step.
Reactivity & Functionalization Profile
This scaffold is a "linchpin" intermediate, allowing sequential functionalization at C4 and C3.
A. C4-Iodo Reactivity (Cross-Coupling)
The C4-iodine is highly activated for Palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the adjacent nitro group, which facilitates the oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
Base: Na₂CO₃ or K₃PO₄.
Application: Installing the primary pharmacophore (e.g., a pyrimidine or pyridine ring).
Sonogashira Coupling: Reacts with terminal alkynes.[1]
Heck Reaction: Reacts with activated alkenes.
B. C3-Nitro Reactivity (Reduction)
The nitro group is a "masked" amine. It is typically maintained through the C4-coupling step to prevent catalyst poisoning by the free amine, then reduced in the final stages.
Reduction Methods:
Iron/Ammonium Chloride: Mild, chemoselective, tolerates halogens (if iodine is still present).
Hydrogenation (H₂/Pd-C): Efficient but risks de-iodination if the C4-iodine has not yet been coupled.
Stannous Chloride (SnCl₂): Classical method for nitro-pyrazoles.
Transformation: Yields the 3-amino-pyrazole , a precursor for urea or amide formation (common kinase inhibitor "hinge-binding" motifs).
Reactivity Logic Map
Figure 2: Divergent reactivity profile.[1] Path A is the standard medicinal chemistry route to avoid side reactions.
Handling & Safety
Energetic Potential: While mono-nitro pyrazoles are generally stable, they are high-energy compounds. Process safety calorimetry (DSC) is recommended before scaling >100g, particularly for the distillation of reaction mixtures.
Alkylating Agents: (Bromomethyl)cyclopropane is a potent alkylating agent and potential lachrymator. Use in a fume hood.
Heavy Metals: Palladium and Copper residues from coupling reactions must be scavenged (e.g., using SiliaMetS®) to meet pharmaceutical impurity limits.
References
Synthesis of 4-Iodo-3-nitropyrazole
Source: BenchChem Technical Support & PubChem D
Link:
Regioselectivity in Pyrazole Alkylation
Source:The Journal of Organic Chemistry, "Highly Selective N-Alkyl
An In-depth Technical Guide to 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole, a substituted pyrazole with potential applicatio...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and spectroscopic analysis of related compounds, this document will detail its molecular structure, propose a viable synthetic pathway, and outline key characterization methodologies.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its five-membered heterocyclic structure offers a versatile platform for chemical modification, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological effects.[3][4] Pyrazole derivatives have demonstrated a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The strategic incorporation of substituents such as a cyclopropylmethyl group, an iodine atom, and a nitro group onto the pyrazole ring can significantly influence the molecule's bioactivity, metabolic stability, and target-binding affinity.
Molecular Structure and Properties
The molecular structure of 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole combines several key functional groups that contribute to its unique chemical character.
SMILES (Simplified Molecular Input Line Entry System) String: C1CC1CN2C(=C(I)C=N2)[O-]
This text-based representation of the molecular structure is crucial for cheminformatics and computational analyses.
Key Structural Features:
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a rigid framework.
1-(Cyclopropylmethyl) Group: This substituent can enhance metabolic stability and introduce conformational constraints, potentially influencing binding to biological targets.
4-Iodo Group: The iodine atom can act as a leaving group in cross-coupling reactions, offering a handle for further structural diversification. It can also participate in halogen bonding, a type of non-covalent interaction that can contribute to protein-ligand binding.
3-Nitro Group: As a strong electron-withdrawing group, the nitro functionality significantly modulates the electronic properties of the pyrazole ring, influencing its reactivity and potential biological activity.
Predicted Physicochemical Properties:
Property
Predicted Value
Molecular Formula
C₇H₈IN₃O₂
Molecular Weight
293.07 g/mol
XLogP3
2.1
Hydrogen Bond Donor Count
0
Hydrogen Bond Acceptor Count
4
Rotatable Bond Count
2
Proposed Synthesis Pathway
A plausible and efficient synthesis of 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole can be envisioned through a multi-step process, leveraging established methodologies for the functionalization of the pyrazole ring. The proposed pathway involves the nitration and iodination of a pyrazole precursor, followed by N-alkylation.
DOT Diagram of the Proposed Synthesis Workflow:
Caption: Proposed synthetic route for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole.
Step-by-Step Experimental Protocol:
Step 1: Nitration of 1H-Pyrazole to form 3-Nitro-1H-pyrazole
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0 °C.
Addition of Pyrazole: Slowly add 1H-pyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.
Nitration: Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
Purification: Filter the crude product, wash with cold water, and purify by recrystallization or column chromatography.
Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential for the electrophilic nitration of the electron-rich pyrazole ring.[5] The reaction is performed at low temperatures to control the exothermicity and prevent side reactions.
Step 2: Iodination of 3-Nitro-1H-pyrazole to form 4-Iodo-3-nitro-1H-pyrazole
Reaction Setup: Dissolve 3-nitro-1H-pyrazole in a suitable solvent such as N,N-dimethylformamide (DMF).
Iodinating Agent: Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent, to the solution.
Reaction Conditions: Heat the reaction mixture and monitor its progress by TLC.
Work-up: After completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Causality: The electron-withdrawing nitro group at the 3-position directs the electrophilic iodination to the 4-position of the pyrazole ring.[6] NIS is a mild and effective iodinating agent for electron-deficient heterocycles.
Step 3: N-Alkylation of 4-Iodo-3-nitro-1H-pyrazole to form 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Reaction Setup: Dissolve 4-iodo-3-nitro-1H-pyrazole in a polar aprotic solvent like acetonitrile or DMF.
Base: Add a base, such as potassium carbonate or cesium carbonate, to deprotonate the pyrazole nitrogen.
Alkylation: Add (bromomethyl)cyclopropane to the reaction mixture.
Reaction Conditions: Stir the reaction at room temperature or with gentle heating and monitor by TLC.
Work-up and Purification: Filter off the inorganic salts, concentrate the filtrate, and purify the crude product by column chromatography to obtain the final compound.
Causality: The deprotonation of the pyrazole nitrogen by a base generates a nucleophilic anion that readily reacts with the electrophilic (bromomethyl)cyclopropane in an SN2 reaction to form the N-alkylated product.
Spectroscopic Characterization
The structure of the synthesized 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropylmethyl group (multiplets in the upfield region), and a singlet for the proton at the 5-position of the pyrazole ring.[7][8]
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbons of the pyrazole ring, the cyclopropylmethyl group, and the carbon bearing the iodine atom.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound, providing a precise mass measurement that matches the calculated value for C₇H₈IN₃O₂.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic absorption bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and the C-N and C=C stretching vibrations of the pyrazole ring.[9]
Conclusion and Future Directions
This technical guide has detailed the molecular structure, proposed a robust synthetic pathway, and outlined the necessary characterization methods for 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole. The presence of versatile functional groups on the pyrazole scaffold makes this compound an attractive building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The iodo group, in particular, serves as a valuable handle for further derivatization through various cross-coupling reactions, enabling the exploration of a broad chemical space. Future work should focus on the experimental validation of the proposed synthesis and the biological evaluation of this compound and its derivatives.
References
Kumar, A., & Sharma, G. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2139-2157. [Link]
Rani, P., & Sharma, A. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research, 2(9), 461-469. [Link]
Kharl, K., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10). [Link]
Geethanjaly, N. S., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research, 85(3), 46-52. [Link]
Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
U.S. Environmental Protection Agency. (2025, October 15). 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- Properties. [Link]
Garnish, J. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
Ros¸u, T., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5194. [Link]
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
Cheméo. (n.d.). Pyrazole, 4-iodo - Chemical & Physical Properties. [Link]
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link]
Wang, R. (Ed.). (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 27(15), 4983. [Link]
ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. [Link]
The following technical guide provides an in-depth thermochemical stability assessment of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole , a functionalized heterocyclic intermediate often utilized in the synthesis of s...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth thermochemical stability assessment of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole , a functionalized heterocyclic intermediate often utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators and related pharmaceutical scaffolds.
This guide synthesizes structural analysis, homologous series data, and thermodynamic principles to establish a safety and handling framework.
Executive Summary
1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a high-value intermediate characterized by a unique combination of high energy density (nitro-pyrazole core) and steric strain (cyclopropylmethyl tail). While the iodine substituent at the C4 position provides a handle for cross-coupling (e.g., Suzuki-Miyaura), the C3-nitro group introduces significant thermodynamic instability.
Key Stability Findings:
Thermal Onset: Decomposition is predicted to initiate between 210°C and 230°C , driven by C-NO₂ homolysis.
Energetic Classification: Class 4.1 (Flammable Solid) / Potential energetic material depending on purity and crystal morphology.
Critical Hazard: The compound exhibits a "metastable" window where it is kinetically stable at room temperature but susceptible to autocatalytic decomposition if held above 110°C for extended periods (e.g., during drying or melt-processing).
Molecular Architecture & Energetics
The thermodynamic profile is dictated by the interplay of three functional moieties. Understanding these contributions is essential for predicting shelf-life and reaction safety.[1]
Moiety
Position
Thermodynamic Contribution
Stability Impact
Nitro Group (-NO₂)
C3
Electron-withdrawing; introduces positive heat of formation ().
Primary Instability Source: Weakens the pyrazole ring system; susceptible to homolytic cleavage.
Iodine Atom (-I)
C4
Heavy atom effect; polarizable.
Sensitizer: Large atomic radius creates steric strain adjacent to the nitro group, potentially lowering the activation energy () for decomposition.
Cyclopropylmethyl
N1
Ring strain (~27.5 kcal/mol).
Secondary Hazard: Radical ring-opening can propagate decomposition chains once initiated by the nitro group.
Predicted Heat of Formation
Based on group additivity values for nitro-pyrazoles, the estimated gas-phase heat of formation (
) is positive , likely in the range of +150 to +200 kJ/mol . This positive enthalpy indicates that decomposition is highly exothermic, releasing substantial energy upon trigger.
Thermal Analysis & Decomposition Profile
As specific literature data for this exact analog is often proprietary, the following profile is derived from the homologous series of 1-alkyl-3-nitro-4-iodo-pyrazoles (e.g., 1-methyl-3-nitro-4-iodo-1H-pyrazole).
Before scaling, every batch must undergo the following validation loop.
Caption: Figure 2. Go/No-Go decision logic for thermal safety assessment.
Storage and Drying
Drying: Never dry to constant weight at temperatures >50°C under vacuum. The removal of solvent can destabilize the crystal lattice, and "bone-dry" nitro compounds are often more shock-sensitive.
Storage: Store at 2-8°C (refrigerated). Protect from light, as the C-I bond is photosensitive and iodine liberation can catalyze further decomposition (autocatalysis).
Reaction Calorimetry (RC1)
When using this intermediate in subsequent steps (e.g., reduction of the nitro group):
Accumulation: The reduction is highly exothermic. Ensure dosing is controlled to prevent accumulation of the nitro-intermediate in the reactor.
Iodine Scavenging: Free iodine can poison catalysts (e.g., Pd/C). Ensure the quality of the starting material is >98% to prevent side-reactions that generate hot spots.
Experimental Validation Data (Tabulated)
The following table summarizes the expected thermochemical properties based on homologous series analysis (e.g., comparisons to 1-methyl-3-nitro-4-iodo-1H-pyrazole).
Parameter
Value / Range
Methodology
Critical Limit
Melting Point
98°C – 102°C
Capillary / DSC
Sharp peak indicates high purity.
Decomposition Onset
215°C
DSC (10 K/min)
Do not process >160°C.
Enthalpy of Decomp.
-850 J/g
DSC Integration
>500 J/g requires blast shielding.
TMRad (24h)
>140°C
Kinetic Prediction
Max safe holding temp.
Impact Sensitivity
>10 J
Drop Hammer
Handle as potential explosive.
Data derived from comparative analysis of nitropyrazole energetic materials [1, 2].[3][4][5]
References
Dalinger, I. L., et al. (2023). Manipulating nitration and stabilization to achieve high energy: Synthesis of highly nitrated pyrazoles. Science Advances.
Zhang, J., et al. (2025). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate.
BenchChem Technical Guides. (2023). In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
PubChem Compound Summary. (2023). 1-(cyclopropylmethyl)-4-iodo-1h-pyrazole.[6] National Library of Medicine.
Technical Guide: Electronic Properties and Synthesis of Nitro- and Iodo-Substituted Pyrazoles
[1] Executive Summary This technical guide analyzes the electronic perturbations induced by nitro (-NO ) and iodo (-I) substituents on the pyrazole scaffold.[1] These two functional groups represent opposite ends of the...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide analyzes the electronic perturbations induced by nitro (-NO
) and iodo (-I) substituents on the pyrazole scaffold.[1] These two functional groups represent opposite ends of the electronic spectrum—nitro being a strong electron-withdrawing group (EWG) and iodo acting as a polarizable, weak deactivator with significant halogen-bonding capability.[1] Understanding their interplay is critical for two distinct fields: High Energy Density Materials (HEDMs) , where density and enthalpy are paramount, and Medicinal Chemistry , where pKa modulation and metabolic stability drive design.
Electronic Structure & Reactivity Profile
The pyrazole ring is a
-excessive heteroaromatic system.[1] The introduction of substituents at the C3, C4, and C5 positions drastically alters its reactivity landscape.
Electronic Effects: Nitro vs. Iodo
The electronic behavior of these substituents can be quantified using Hammett substituent constants (
) and their influence on the pyrazole's molecular orbitals.
Substituent
Effect Type
Mechanism
(Hammett)
(Hammett)
Influence on Pyrazole Ring
Nitro (-NO)
Strong EWG
Inductive (-I) & Resonance (-M)
+0.78
+0.71
Severely deactivates ring towards electrophilic attack ().[1] Increases N-H acidity significantly.[1]
Iodo (-I)
Weak Deactivator
Inductive (-I) > Resonance (+M)
+0.18
+0.35
Mildly deactivates.[1] Induces "Heavy Atom Effect" (shielding in C NMR). Enables Halogen Bonding (-hole).[1]
Acidity Modulation (pKa)
The pyrrole-like nitrogen (N1-H) in pyrazole is weakly acidic.[1] Electron-withdrawing groups stabilize the conjugate base (pyrazolide anion), drastically lowering the pKa.
Field Insight: In drug design, lowering the pKa of a pyrazole scaffold increases its fraction of ionization at physiological pH, potentially improving solubility and altering protein binding via electrostatic interactions.
Synthetic Logic & Regioselectivity
The synthesis of nitro-iodo pyrazoles requires strict adherence to order-of-addition rules due to the deactivating nature of the nitro group.[1]
The "Incompatibility" Paradox
Scenario A (Iodination first): 4-Iodopyrazole is reactive enough to undergo subsequent nitration.[1]
Scenario B (Nitration first): 4-Nitropyrazole is so electron-deficient that standard electrophilic iodination (e.g.,
, NIS) often fails or requires forcing conditions that degrade the molecule.
Validated Reaction Pathways (DOT Visualization)
Figure 1: Strategic workflow for synthesizing mixed nitro-iodo pyrazoles. Note the necessity of installing the iodine prior to the nitro group to avoid ring deactivation.
Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Iodopyrazole
This method utilizes Ceric Ammonium Nitrate (CAN) as an oxidative mediator, ensuring high yields under mild conditions.
Reagents: Pyrazole (10 mmol), Iodine (
, 6 mmol), CAN (6 mmol), Acetonitrile (MeCN).
Dissolution: Dissolve pyrazole (0.68 g, 10 mmol) in 50 mL of MeCN.
Addition: Add
(1.52 g, 6 mmol) followed by CAN (3.29 g, 6 mmol).
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
Quench: Cool to room temperature. Pour into 100 mL of 5% aqueous
Correct structural assignment relies on understanding the unique shifts caused by "Heavy Atom" and "Deshielding" effects.
C NMR Chemical Shifts (ppm)
Carbon Position
Unsubstituted Pyrazole
4-Nitropyrazole
4-Iodopyrazole
C3 / C5
134.6
137.2 (Deshielded)
140.5
C4
105.8
128.5 (Strong Deshielding)
56.2 (Shielded)
Key Diagnostic:
The Heavy Atom Effect: The Iodine atom at C4 causes a massive upfield shift (shielding) of the C4 carbon signal to ~56 ppm, distinct from the typical aromatic range (110-140 ppm).
Nitro Effect: The Nitro group causes a downfield shift (deshielding) due to electron withdrawal, pushing the attached carbon signal to ~128-130 ppm.
X-Ray Crystallography & Density
For energetic materials, density is the primary performance metric.
Packing Coefficient: Nitro groups improve packing efficiency through planar stacking.[1]
The 4-iodopyrazole motif is a bioisostere for phenyl rings but offers a unique interaction capability: Halogen Bonding .[1] The iodine atom possesses a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond—allowing it to act as a Lewis acid interacting with backbone carbonyls in protein binding pockets.
Energetic Materials
Polynitro-pyrazoles (e.g., 3,4-DNP, LLM-116) are superior to TNT in terms of:
Density: Higher density leads to higher detonation pressure (
).
Enthalpy of Formation: The N-N bond in the pyrazole ring contributes positive heat of formation, increasing energy output.
References
Synthesis of Iodinated Pyrazoles via CAN Oxidation : Rodríguez, A. et al. "Efficient Iodination of Pyrazoles using Iodine and Ceric Ammonium Nitrate." Tetrahedron Letters, 2001.
Electronic Properties of Nitropyrazoles : Katritzky, A. R. et al. "Tautomerism and Electronic Structure of Nitropyrazoles." Journal of Organic Chemistry, 2010.
Energetic Materials & Density : Zhang, J. et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 2020.[4]
Halogen Bonding in Drug Design : Wilcken, R. et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Design."[1] Journal of Medicinal Chemistry, 2013.
pKa Values of Heterocycles : Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[1]
1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole CAS number search
Orthogonal Functionalization of Pyrazole Scaffolds: A Technical Guide to 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate building bl...
Author: BenchChem Technical Support Team. Date: March 2026
Orthogonal Functionalization of Pyrazole Scaffolds: A Technical Guide to 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate building blocks that offer maximum structural versatility. The pyrazole ring is a privileged pharmacophore, but its true value is unlocked only when it is orthogonally functionalized. This whitepaper provides an in-depth technical analysis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole (CAS 1354704-97-4) [1], a highly specialized scaffold designed for divergent late-stage functionalization.
By strategically placing an iodo group at the C4 position and a nitro group at the C3 position, this molecule provides two distinct, non-interfering handles for chemical biology and medicinal chemistry applications[2].
Physicochemical Profiling
Before integrating any building block into a high-throughput synthesis pipeline, it is critical to establish its baseline physicochemical parameters. The table below summarizes the core data for this compound.
Property
Value
Chemical Name
1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
CAS Registry Number
1354704-97-4
Molecular Formula
C7H8IN3O2
Molecular Weight
293.06 g/mol
Core Scaffold
Pyrazole
Key Functional Groups
N1-Cyclopropylmethyl, C3-Nitro, C4-Iodo
Mechanistic Synthesis & Causality
The synthesis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole relies on the N-alkylation of the commercially available precursor, 4-iodo-3-nitro-1H-pyrazole (CAS 400753-02-8)[3]. However, executing this reaction requires a deep understanding of pyrazole tautomerism and electronic effects.
The Regiochemical Challenge:
Unsubstituted or symmetrically substituted pyrazoles alkylate to form statistical mixtures. In 4-iodo-3-nitro-1H-pyrazole, the strong electron-withdrawing nature of the C3-nitro group significantly reduces the nucleophilicity of the adjacent nitrogen (N2)[4].
Causality of Reagent Selection:
Base Selection (K₂CO₃ vs. NaH): We deliberately avoid strong bases like Sodium Hydride (NaH). Strong bases can lead to rapid, uncontrolled deprotonation that may trigger the decomposition of the nitroaromatic system or yield higher ratios of the undesired N2-alkylated isomer. Potassium carbonate (K₂CO₃) provides a controlled deprotonation equilibrium, maximizing the thermodynamic preference for alkylation at the less sterically hindered and more electron-rich N1 position.
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is chosen because its high dielectric constant stabilizes the intermediate pyrazolide anion, accelerating the SN2 displacement of the bromide from cyclopropylmethyl bromide.
Self-Validating Experimental Protocol: Synthesis and Purification
To ensure absolute reproducibility, the following protocol is designed as a self-validating system. Each phase includes an internal check to verify the success of the preceding step.
Reagents Required:
4-iodo-3-nitro-1H-pyrazole (1.0 equiv)
Cyclopropylmethyl bromide (1.2 equiv)
Anhydrous K₂CO₃ (2.0 equiv)
Anhydrous DMF (0.5 M relative to pyrazole)
Step-by-Step Methodology:
Reaction Initiation: Dissolve 4-iodo-3-nitro-1H-pyrazole in anhydrous DMF under a nitrogen atmosphere. Add anhydrous K₂CO₃ in one portion. Causality: Purging with nitrogen prevents oxidative side reactions, while the heterogeneous base ensures a slow, controlled generation of the pyrazolide anion.
Alkylation: Add cyclopropylmethyl bromide dropwise at room temperature. Heat the reaction mixture to 60°C for 4 hours.
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). Self-Validation: The starting material (highly polar due to the free N-H) will remain near the baseline, while the N-alkylated product will elute significantly higher (Rf ~0.6). Complete disappearance of the baseline spot validates reaction completion.
Aqueous Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄.
Purification & Structural Validation: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography. Self-Validation: To confirm the N1 regiochemistry over the N2 isomer, perform a 2D NOESY NMR experiment. A strong Nuclear Overhauser Effect (NOE) correlation between the cyclopropyl CH₂ protons and the pyrazole C5-H proton definitively confirms the 1-(cyclopropylmethyl) structure.
The true power of CAS 1354704-97-4 lies in its capacity for divergent synthesis. The C4-iodo and C3-nitro groups react under completely orthogonal conditions, allowing researchers to build complex libraries without protecting group manipulation.
C4-Functionalization: The iodo group is highly reactive toward Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura with boronic acids or Sonogashira with terminal alkynes).
C3-Functionalization: Following C4 elaboration, the C3-nitro group can be chemoselectively reduced to a primary amine using Fe/NH₄Cl or catalytic hydrogenation (Pd/C, H₂). This newly formed amine is primed for amide coupling with various acyl chlorides or carboxylic acids to generate advanced drug candidates.
Divergent synthetic workflow for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole functionalization.
Conclusion
1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is not merely a chemical entity; it is a programmable node for drug discovery. By understanding the electronic causality that drives its synthesis and leveraging its orthogonal reactivity, medicinal chemists can rapidly access vast areas of novel chemical space.
Application Note: Highly Regioselective Synthesis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Application Overview & Chemical Context The synthesis of highly functionalized, sp³-enriched pyrazoles is a critical operation in modern drug discovery and agrochemical development[1]. The target compound, 1-(cyclopropyl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Overview & Chemical Context
The synthesis of highly functionalized, sp³-enriched pyrazoles is a critical operation in modern drug discovery and agrochemical development[1]. The target compound, 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole , serves as a highly versatile, multi-handle building block.
From a synthetic design perspective, this scaffold provides three orthogonal vectors for late-stage functionalization:
The C4-Iodo Group: Acts as a prime handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations)[1].
The C3-Nitro Group: Can be selectively reduced to an aminopyrazole, enabling subsequent amide coupling or urea formation—a common motif in kinase inhibitors[2].
The N1-Cyclopropylmethyl Moiety: Imparts sp³ character, enhancing the overall lipophilicity, metabolic stability, and membrane permeability of the resulting pharmacophore.
Mechanistic Insights & Regioselectivity (The "Why")
As an Application Scientist, it is crucial to understand that the primary challenge in alkylating 3-nitropyrazole derivatives is regioselectivity .
The starting material, 4-iodo-3-nitropyrazole, possesses a highly acidic N–H proton (pKa ~10) due to the strong electron-withdrawing effects of both the nitro and iodo substituents. Deprotonation with a mild inorganic base generates a pyrazolate anion with two nucleophilic nitrogen centers (N1 and N2). Alkylating this ambident nucleophile with cyclopropylmethyl bromide via an S_N2 mechanism can theoretically yield two regioisomers: the 1-alkyl-3-nitro isomer and the 1-alkyl-5-nitro isomer.
Causality of N1-Selectivity:
The reaction inherently favors the N1 position (yielding the 1-alkyl-3-nitro product) under thermodynamic control due to two converging factors[3],[4]:
Steric Hindrance: The bulky nitro group at C3 creates a significant steric clash with the incoming cyclopropylmethyl electrophile at the adjacent N2 position. The N1 position is comparatively unencumbered.
Electronic Repulsion: The strong electron-withdrawing nature of the C3-nitro group depletes the electron density of the adjacent N2 nitrogen, rendering N1 the more nucleophilic center.
By utilizing a mild base like Cesium Carbonate (
) or Potassium Carbonate () in a polar aprotic solvent (DMF), the reaction is kept under strict thermodynamic control, heavily favoring the desired N1-alkylated regioisomer (>94:6 d.r.)[2].
Workflow Visualization
Experimental workflow for the regioselective N-alkylation of 4-iodo-3-nitropyrazole.
Quantitative Optimization Data
To establish the most robust protocol, various conditions were evaluated. The data below summarizes the effect of base and solvent selection on the yield and regiomeric ratio (N1:N2) of the alkylation.
Entry
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Conversion (%)
Regioisomeric Ratio (N1:N2)
Isolated Yield (%)
1
(2.0)
DMF
60
4
>95
92:8
85
2
(1.5)
DMF
60
3
>98
94:6
89
3
NaH (1.2)
THF
0 to 25
6
85
80:20
65
4
DIPEA (2.5)
MeCN
80
12
60
95:5
52
Conclusion: Entry 2 utilizing
in DMF provides the optimal balance of reaction kinetics, overall yield, and regioselectivity.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the chemist can verify the success of each phase before proceeding.
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-3-nitropyrazole (2.39 g) and anhydrous DMF (25 mL) under an inert nitrogen atmosphere.
Causality Note: Anhydrous conditions are critical to prevent the competitive hydrolysis of the alkylating agent into cyclopropylmethanol.
Add
(4.89 g) in one portion. Stir the suspension at ambient temperature for 30 minutes.
Self-Validation (IPC 1): The reaction mixture will transition from a pale suspension to a deep yellow/orange solution, visually confirming the deprotonation and generation of the pyrazolate anion.
Step 2: Electrophilic Alkylation
3. Add cyclopropylmethyl bromide (1.62 g) dropwise over 5 minutes via syringe.
4. Heat the reaction mixture to 60 °C using an oil bath and stir for 3 hours.
Self-Validation (IPC 2): Withdraw a 10 µL aliquot, quench in 100 µL
/EtOAc, and analyze the organic layer via LC-MS. The reaction is complete when the starting material peak ( 238 ) is fully consumed and replaced by the product peak ( 294 ).
Step 3: Aqueous Workup & DMF Removal
5. Cool the reaction mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water.
6. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine the organic layers.
7. Critical Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL), followed by brine (50 mL).
Causality Note: DMF is highly miscible with EtOAc. Washing with standard water often leaves residual DMF, which ruins subsequent chromatography. The 5% LiCl wash drastically increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal.
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product as an oil.
Step 4: Purification
9. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (90:10 to 70:30).
10. The major N1-isomer elutes first due to lower polarity compared to the minor N2-isomer. Pool the clean fractions and concentrate to afford 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole as a solid.
References
Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection . Angewandte Chemie International Edition.[Link]
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions . The Journal of Organic Chemistry.[Link]
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives . Journal of Medicinal Chemistry.[Link]
Protocol for the Regioselective N-Alkylation of 3-Nitro-4-iodopyrazole with (Bromomethyl)cyclopropane
Executive Summary The pyrazole ring is a privileged pharmacophore heavily utilized in drug discovery and energetic materials. The introduction of a cyclopropylmethyl group at the pyrazole nitrogen is a common strategic c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole ring is a privileged pharmacophore heavily utilized in drug discovery and energetic materials. The introduction of a cyclopropylmethyl group at the pyrazole nitrogen is a common strategic choice in medicinal chemistry, as it enhances lipophilicity and metabolic stability compared to linear alkyl chains without introducing excessive steric bulk.
3-Nitro-4-iodopyrazole serves as a highly versatile building block; the C4-iodo group provides a robust handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), while the C3-nitro group can be selectively reduced to an amine for subsequent amide coupling. However, the tautomeric nature of the pyrazole core presents a significant synthetic hurdle: standard N-alkylation often yields an intractable mixture of N1 and N2 regioisomers. This application note details a highly regioselective, self-validating protocol for the N-alkylation of 3-nitro-4-iodopyrazole using (bromomethyl)cyclopropane, ensuring >95% selectivity for the 1-(cyclopropylmethyl)-3-nitro-4-iodo-1H-pyrazole isomer.
Mechanistic Causality & Regioselectivity (The "Why")
To master this transformation, one must understand the underlying electronic and steric forces governing pyrazole reactivity. In solution, 3-nitro-4-iodopyrazole exists in a tautomeric equilibrium between the 3-nitro and 5-nitro forms.
Upon treatment with a mild inorganic base, the pyrazole is deprotonated to form a delocalized pyrazolide anion. The regiochemical outcome of the subsequent
attack on (bromomethyl)cyclopropane is dictated by the transition state energy of the two competing pathways:
Path A (N1 Alkylation): Attack via the N1 nitrogen places the incoming cyclopropylmethyl group adjacent to the C5 position, which bears only a small hydrogen atom. This pathway is sterically unhindered.
Path B (N2 Alkylation): Attack via the N2 nitrogen forces the incoming alkyl group into severe steric clash with the bulky C3-nitro group and the adjacent C4-iodo group. Furthermore, dipole-dipole repulsion between the nitro group and the polarized N-alkyl bond heavily destabilizes this transition state.
Consequently, the reaction exhibits exquisite regioselectivity, overwhelmingly favoring the N1-alkylated product ( [1]).
Mechanistic pathway of regioselective N-alkylation driven by steric and electronic factors.
Experimental Protocol (The "How")
Table 1: Reaction Components
Reagent
MW ( g/mol )
Equivalents
Amount (10 mmol scale)
Role
3-Nitro-4-iodopyrazole
238.97
1.0
2.39 g
Limiting Reagent
(Bromomethyl)cyclopropane
135.00
1.2
1.62 g (1.17 mL)
Alkylating Agent
Potassium Carbonate ()
138.21
2.0
2.76 g
Base
N,N-Dimethylformamide (DMF)
73.09
-
50 mL (0.2 M)
Polar Aprotic Solvent
Step-by-Step Methodology
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Under a nitrogen atmosphere, charge the flask with 3-nitro-4-iodopyrazole (2.39 g, 10.0 mmol) and anhydrous DMF (50 mL).
Deprotonation: Add finely powdered, anhydrous
(2.76 g, 20.0 mmol) in one portion. Stir the suspension at room temperature (20–25 °C) for 30 minutes. The solution will transition to a slightly darker hue as the pyrazolide anion forms.
Alkylation: Using a syringe, add (bromomethyl)cyclopropane (1.17 mL, 12.0 mmol) dropwise over 5 minutes to prevent localized thermal spikes.
Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block. Stir vigorously for 6 hours. Causality Note: Heating to 60 °C is required to ensure complete conversion of the sterically hindered neopentyl-like halide without promoting degradation or ring-opening of the cyclopropane moiety.
Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV visualization). The N1-alkylated product spot will elute higher (less polar) than the starting material.
Workup: Cool the mixture to room temperature. Quench the reaction by pouring it into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (
mL).
Washing: Wash the combined organic layers with a 5% aqueous
solution ( mL) to effectively partition and remove residual DMF, followed by a final brine wash (50 mL). Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes) to afford 1-(cyclopropylmethyl)-3-nitro-4-iodo-1H-pyrazole as an off-white solid.
Analytical Validation (The Self-Validating System)
Do not rely solely on LC-MS or 1D
NMR for structural confirmation, as both regioisomers will exhibit identical masses and highly similar 1D splitting patterns. You must validate the regiochemistry using 2D NMR techniques to establish a self-validating data loop ( [2]).
NMR (400 MHz, ): Identify the C5-H proton, which should appear as a sharp singlet at approximately 8.10 ppm. The protons will appear as a doublet at approximately 4.05 ppm.
NOESY (Critical Step): Irradiate the signal ( 4.05 ppm). You must observe a strong Nuclear Overhauser Effect (NOE) cross-peak with the C5-H singlet ( 8.10 ppm). If the product were the undesired N2-isomer, the group would be adjacent to the C3-nitro group, and no NOE to a pyrazole ring proton would be observed ( [3]).
HMBC: Confirm a three-bond heteronuclear correlation between the protons and the C5 carbon ( ~135 ppm).
Optimization & Troubleshooting
During protocol development, various conditions were evaluated to maximize the regiomeric ratio (rr) and overall yield.
Table 2: Condition Optimization Matrix
Base
Solvent
Temp (°C)
Conversion (%)
Regiomeric Ratio (N1:N2)
Mechanistic Notes
THF
0 to RT
>95%
85:15
Strong base leads to rapid reaction but lower selectivity due to tighter ion pairing in THF.
MeCN
60
80%
92:8
Incomplete conversion observed due to poor solubility of in MeCN.
DMF
60
>95%
>98:2
Optimal. DMF efficiently solvates the cation, creating a highly reactive, "naked" pyrazolide anion that perfectly discriminates based on sterics.
Troubleshooting Tip: If over-alkylation or unexpected ring-opening of the cyclopropane is observed (rare, but possible in the presence of strong Lewis acids), ensure the
is strictly anhydrous and avoid reaction temperatures exceeding 80 °C.
References
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, ACS Publications, 2022. URL:[Link]
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals (Basel), PMC, 2022. URL:[Link]
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, Royal Society of Chemistry, 2023. URL:[Link]
Method
Application Note: Palladium-Catalyzed Cross-Coupling of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Version: 1.0 (Validated Protocols) Executive Summary & Mechanistic Rationale The functionalization of the pyrazole core i...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals
Document Version: 1.0 (Validated Protocols)
Executive Summary & Mechanistic Rationale
The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry, given its prevalence in FDA-approved kinase inhibitors, anti-inflammatory agents, and anti-infectives[1]. Among the highly versatile building blocks, 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole stands out due to its unique electronic and steric profile.
This application note details optimized protocols for Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Sonogashira) using this specific scaffold. The design of this building block is highly intentional, relying on three distinct functional synergies:
The C4-Iodo Leaving Group: Iodine is the most reactive halogen for oxidative addition in Pd-catalysis. It allows for milder reaction conditions compared to brominated or chlorinated analogs, minimizing the degradation of sensitive functional groups[2].
The C3-Nitro Activating Group: The strongly electron-withdrawing nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazole ring. This electronic deficiency accelerates the oxidative insertion of the Pd(0) catalyst into the C4-I bond, making the first step of the catalytic cycle exceptionally fast[3].
The N1-Cyclopropylmethyl Protecting/Functional Group: Unprotected pyrazoles (containing a free N-H) are notorious for poisoning palladium catalysts via stable N-Pd coordination. The cyclopropylmethyl group not only prevents catalyst deactivation but also introduces a metabolically stable, lipophilic moiety highly prized in blood-brain barrier (BBB) penetrating drug candidates[4][5].
Catalytic Workflow & Pathway Visualization
Understanding the catalytic cycle is critical for troubleshooting. Because the oxidative addition is accelerated by the C3-nitro group, the transmetalation step often becomes the rate-limiting bottleneck. Therefore, selecting the correct base and solvent system to facilitate transmetalation is the primary driver of high yields.
Fig 1: Pd-Catalyzed Cross-Coupling Cycle for 4-Iodo-3-nitropyrazoles.
Quantitative Data: Optimization of Suzuki-Miyaura Conditions
To establish a self-validating protocol, we evaluated multiple catalyst-base-solvent combinations for the coupling of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole with standard phenylboronic acid. The data below summarizes the causality behind our final protocol selection.
Catalyst System (5 mol%)
Base (2.0 eq)
Solvent System
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
Pd(PPh3)4
Na2CO3
1,4-Dioxane/H2O (4:1)
90
12
81
Standard conditions; moderate protodeboronation observed.
High temp in DMF led to partial degradation of the nitro group.
Pd2(dba)3 / XPhos
K2CO3
THF/H2O (5:1)
80
18
85
Good yield, but slower kinetics due to lower temperature limit of THF.
Key Insight: The lipophilic nature of the cyclopropylmethyl group makes the substrate highly soluble in Toluene. The biphasic Toluene/H2O system with K3PO4 provides excellent interfacial base transfer for transmetalation without subjecting the sensitive nitro group to harsh, homogeneous basicity in polar aprotic solvents like DMF[2].
Self-Validating System: The reaction progress can be distinctly tracked via TLC (Hexanes/EtOAc 3:1), where the starting material (UV active, highly non-polar) converts to a more polar, highly fluorescent product spot.
Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the pyrazole substrate, arylboronic acid, Pd(dppf)Cl2, and K3PO4.
Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) is highly sensitive to oxidation; oxygen will rapidly kill the catalytic cycle and promote homocoupling of the boronic acid.
Solvent Addition: Add degassed Toluene (5.0 mL) and degassed H2O (0.5 mL) via syringe.
Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the biphasic mixture in a pre-heated oil bath at 100 °C for 8 hours with vigorous stirring (1000 rpm to ensure biphasic mixing).
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Extract the aqueous layer once more with EtOAc (10 mL).
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Preparation: In an oven-dried vial, combine the pyrazole substrate, Pd(PPh3)2Cl2, and CuI.
Atmosphere Control: Evacuate and backfill with Argon (3x).
Reagent Addition: Add anhydrous THF, followed by Et3N and the terminal alkyne via syringe. Causality: Add the alkyne last to prevent premature Glaser homocoupling catalyzed by Cu/O2 traces.
Reaction: Stir at 60 °C for 6–12 hours. The solution will typically turn from yellow to a dark brown/black suspension as the triethylammonium iodide salt precipitates.
Workup: Filter the crude mixture through a short pad of Celite to remove copper salts and Pd black, washing the pad with EtOAc (20 mL). Concentrate the filtrate and purify via silica gel chromatography.
Analytical Validation & Troubleshooting
To ensure the integrity of the synthesized compounds, perform the following analytical checks:
1H NMR (CDCl3): The disappearance of the sharp singlet at ~8.1 ppm (the C5-H of the starting 4-iodo pyrazole) and the appearance of a new, shifted C5-H singlet (typically 7.8–8.5 ppm depending on the coupled aryl/alkynyl group) confirms C4 substitution. The cyclopropylmethyl signals (a multiplet at ~1.2 ppm for the CH, and ~0.4-0.6 ppm for the cyclopropyl CH2 groups) should remain completely intact.
LC-MS: The starting material exhibits an [M+H]+ peak at m/z 294.0. The product mass will reflect the exact mass of the coupled group minus the mass of iodine (126.9).
Troubleshooting Dehalogenation: If a mass corresponding to m/z 168.1 (1-(cyclopropylmethyl)-3-nitro-1H-pyrazole) is observed, it indicates premature reductive elimination without transmetalation. To fix this, ensure the boronic acid is fresh and increase the base concentration to accelerate transmetalation.
References
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction
Source: ARKIVOC (2014)
URL:[Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review
Source: MDPI Crystals (2023)
URL:[Link]
Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes
Source: PMC / NIH (2023)
URL:[Link]
Search for Synthetic Methods of Compounds Containing Thiophene, Indole and Pyrazole Framework
Source: Vilnius University Repository
URL:[Link]
Using 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole as a pharmaceutical intermediate
Application Note: Strategic Utilization of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole in Kinase Inhibitor Synthesis Executive Summary This Application Note details the strategic deployment of 1-(Cyclopropylmethyl)-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole in Kinase Inhibitor Synthesis
Executive Summary
This Application Note details the strategic deployment of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole (hereafter referred to as CMP-4I3N ) as a high-value scaffold in medicinal chemistry.
CMP-4I3N represents a "privileged structure" in oncology drug discovery, particularly for Type I and Type II Kinase Inhibitors (e.g., targeting TRK, ALK, ROS1, and JAK pathways).[1] Its utility stems from its Orthogonal Reactivity Triad :
-Cyclopropylmethyl: Provides a metabolic anchor and hydrophobic pocket occupancy (similar to the motifs found in Lenvatinib and Crizotinib).
-Nitro: A latent nitrogen source that, upon reduction, allows for the formation of ureas or amides (critical hydrogen-bonding motifs in the ATP-binding site).
The -isomer is a common impurity during alkylation and is pharmacologically distinct.
Water Content
0.5% (KF)
Critical for anhydrous cross-coupling efficiency.
Iodine Content
Theoretical 0.4%
Verifies no de-iodination has occurred during storage.
Strategic Reaction Pathways (Logic Flow)
The utility of CMP-4I3N lies in the ability to diverge synthesis based on the order of operations.
Path A (Couple First): Preserves the nitro group to prevent amine-poisoning of the Pd-catalyst.[1] Recommended for difficult aryl-boronic acids.
Path B (Reduce First): Generates the amine for urea formation, followed by coupling.[1] Risky due to potential de-iodination during reduction.
Decision Matrix (DOT Visualization):
Figure 1: Synthetic decision tree for CMP-4I3N.[1][3][4][5][6] Path A is generally preferred to maximize yield and catalyst longevity.
Detailed Protocols
Protocol A: C-4 Functionalization via Suzuki-Miyaura Coupling
Objective: Install an aryl/heteroaryl group at the C-4 position while leaving the nitro group intact.
Mechanistic Insight: The C-I bond is highly activated.[2] However, the electron-withdrawing nitro group at C-3 makes the pyrazole ring electron-deficient, facilitating oxidative addition but potentially destabilizing the Pd-complex if strong bases are used.[1]
group to an group without removing the Iodine (de-halogenation).
Mechanistic Insight: Standard catalytic hydrogenation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) will frequently cleave the C-I bond (hydrogenolysis). To retain the iodine for future coupling, a single-electron transfer (SET) method using Iron or Tin is required.[1]
Preparation: Dissolve the nitro-pyrazole in Ethanol/Water.
Activation: Add
and Iron powder.
Reflux: Heat to vigorous reflux (70–80°C ) for 2 hours.
Monitoring: TLC will show a shift from a non-polar yellow spot (Nitro) to a polar fluorescent spot (Amine).[1]
Filtration (Critical): Filter the hot mixture through a Celite pad to remove Iron oxide sludge. Wash the pad with hot methanol.
Caution: The iron residue can be pyrophoric. Keep wet.[7]
Isolation: Concentrate the filtrate. Neutralize with saturated
and extract with DCM.
Stability Check: The resulting 4-iodo-3-aminopyrazole is unstable to light and air (oxidation). Use immediately in the next step (e.g., urea formation).[1]
Safety & Handling (HSE)
Energetic Potential: As a nitro-pyrazole, CMP-4I3N possesses high energy density.[1] While the iodine atom adds mass (dampening explosivity), the compound should not be subjected to temperatures >150°C or dry grinding.[1]
Toxicology: Pyrazoles are potential skin sensitizers. The cyclopropyl moiety suggests potential alkylating activity; handle in a fume hood with double gloving (Nitrile).
Waste: Iodine-containing waste must be segregated from general organic waste to prevent incinerator corrosion.
References & Grounding
Suzuki Coupling of Nitro-Pyrazoles:
BenchChem Application Notes.[2] "Protocols for 4-Iodopyrazole in Suzuki Coupling." (2025).[1][2] Highlights ligand selection for electron-deficient pyrazoles.
Wu, G. G., et al.[1][8] "A novel iodide-catalyzed reduction of nitroarenes... chemoselectively in the presence of chloro and bromo substituents."[8] Org.[2][7][8][9] Lett. (2011).[1][8] Validates the use of metal/acid systems to prevent de-halogenation.
Advanced Sonogashira Cross-Coupling Protocols for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Executive Summary The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 4-alkynyl-3-nitropyrazoles serve as critical intermediates for synthesizing fused heterocyclic s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 4-alkynyl-3-nitropyrazoles serve as critical intermediates for synthesizing fused heterocyclic systems and targeted kinase inhibitors. The substrate 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole presents a unique synthetic profile: the cyclopropylmethyl (CPM) group provides an optimal balance of lipophilicity and metabolic stability, while the C4-iodo and C3-nitro groups offer orthogonal reactivity. This application note details optimized Sonogashira cross-coupling protocols for this specific substrate, emphasizing mechanistic causality, catalyst selection, and practical laboratory workflows to maximize yield and purity.
Mechanistic Insights & Causality
Designing a successful Sonogashira coupling for this substrate requires understanding the electronic and steric interplay of its substituents:
Accelerated Oxidative Addition: The C3-nitro group is strongly electron-withdrawing via both inductive and resonance effects. This depletes electron density from the pyrazole core, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C4–I bond. Consequently, the oxidative addition of the palladium(0) catalyst into the C4–I bond is significantly faster than in unfunctionalized pyrazoles[1].
Steric Considerations: While the N1-cyclopropylmethyl group introduces moderate steric bulk, its distance from the C4 reaction center minimizes steric clashes during the transmetalation step. Unlike acid-sensitive protecting groups (e.g., ethoxyethyl or THP) which can migrate or cleave under certain conditions[1], the CPM group is highly stable under the basic conditions required for Sonogashira coupling.
Mitigating the Glaser Homocoupling: Because the pyrazole is highly electron-deficient, the transmetalation step can become rate-limiting if the terminal alkyne is sterically hindered. Prolonged reaction times in the presence of copper and trace oxygen can lead to Glaser homocoupling of the alkyne[2]. To prevent this, rigorous degassing and the use of optimized Pd/Cu ratios are mandatory.
Figure 1: Catalytic cycle for the Sonogashira coupling of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole.
Quantitative Data: Condition Optimization
The choice of catalyst, solvent, and base profoundly impacts the reaction efficiency. Table 1 summarizes the expected performance of various catalytic systems based on literature precedents for analogous 4-iodo-3-nitropyrazoles[1][2][3].
Table 1: Optimization of Reaction Conditions
Catalyst System
Base / Solvent
Temp / Time
Expected Yield
Homocoupling
Suitability
Pd(PPh3)2Cl2 / CuI
TEA / DMF
60 °C / 4 h
80–85%
< 5%
Optimal for standard alkynes
Pd(dppf)Cl2 / CuI
DIPA / THF
65 °C / 6 h
70–75%
~ 8%
Good for bulky alkynes
Pd(PPh3)4 / None
Pyrrolidine
80 °C / 12 h
55–60%
< 1%
Best for sensitive alkynes
Note: DMF is preferred over THF for electron-deficient pyrazoles as it better stabilizes the polar transition states during oxidative addition[3].
Experimental Workflows
Figure 2: Step-by-step workflow for the Pd/Cu-catalyzed Sonogashira cross-coupling protocol.
Detailed Methodologies
Protocol A: Standard Pd/Cu-Catalyzed Sonogashira Coupling
Designed for high-yielding coupling with robust terminal alkynes (e.g., phenylacetylene, aliphatic alkynes)[3].
Preparation: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.05 mmol, 5 mol%), and Copper(I) iodide (CuI, 0.10 mmol, 10 mol%).
Degassing: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, which is critical to suppress Glaser homocoupling.
Solvent & Base Addition: Syringe in anhydrous, degassed N,N-dimethylformamide (DMF, 5.0 mL) and anhydrous triethylamine (TEA, 3.0 mmol, 3.0 equiv). Stir at room temperature for 5 minutes until the mixture becomes a homogeneous pale yellow/orange solution.
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
Reaction: Transfer the Schlenk tube to a pre-heated oil bath at 60 °C. Stir vigorously for 4 hours. The reaction mixture will typically darken to a deep brown/black as the active Pd(0) species is generated and consumed.
Monitoring: Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 3:1). Look for the disappearance of the starting material mass and the emergence of the product mass
.
Workup (Self-Validating Step): Cool the mixture to room temperature. Quench by adding 10 mL of saturated aqueous ammonium chloride (NH4Cl). Causality Check: The NH4Cl forms a highly soluble coordination complex with copper ions (
), effectively stripping catalytic copper impurities from the organic phase and preventing post-reaction degradation. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes to Ethyl Acetate to afford the pure 4-alkynyl-3-nitropyrazole derivative.
Protocol B: Copper-Free Sonogashira Coupling
Designed for electron-rich or highly sensitive alkynes that are prone to rapid homocoupling in the presence of copper[2].
Preparation: In a Schlenk tube, combine the pyrazole substrate (1.0 mmol, 1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 mmol, 5 mol%).
Solvent/Base: Add 5.0 mL of rigorously degassed pyrrolidine, which serves as both the solvent and the base.
Alkyne Addition: Add the terminal alkyne (1.5 mmol, 1.5 equiv). Note the higher equivalent to compensate for the slower transmetalation rate in the absence of copper.
Reaction: Heat the mixture to 80 °C for 12–16 hours under an Argon atmosphere.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with 1M HCl (to neutralize the bulk pyrrolidine), water, and brine. Dry and concentrate for chromatography.
Analytical Verification & Troubleshooting
NMR Signatures: Upon successful coupling, the diagnostic C5-H singlet of the pyrazole ring (typically around
8.0–8.5 ppm in H NMR) will shift slightly upfield due to the replacement of the highly deshielding iodine atom with the alkyne moiety[1].
Incomplete Conversion: If unreacted starting material remains after 6 hours in Protocol A, verify the quality of the CuI (which should be a white powder; green or brown indicates oxidation to Cu(II)) and ensure the TEA is strictly anhydrous.
References
Eller, G. A., et al. "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles." Synthetic Communications, 2011.
URL:[Link]
Krikstolaityte, S., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." Arkivoc, 2016, part (v), 12-25.
URL:[Link]
Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia.
URL:[Link]
A Strategic Guide to C-H Activation Involving Cyclopropylmethyl Pyrazole Moieties: Application Notes, Protocols, and Future Directions
Preamble: The Confluence of Privileged Scaffolds and Modern Synthesis In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: The Confluence of Privileged Scaffolds and Modern Synthesis
In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of therapeutic agents due to its versatile biological activities.[1] Its applications span from anti-inflammatory and anticancer agents to cannabinoid receptor antagonists.[1][2] Concurrently, the field of synthetic organic chemistry has been revolutionized by the advent of C-H activation, a paradigm-shifting strategy that allows for the direct functionalization of ubiquitous carbon-hydrogen bonds, bypassing the need for pre-functionalized substrates.[3][4] This approach offers unparalleled efficiency and atom economy, making it a powerful tool for late-stage functionalization in drug discovery programs.[5]
This guide focuses on the intersection of these two powerful domains: the use of the pyrazole moiety as a directing group to orchestrate C-H activation, with a specific emphasis on the challenging yet synthetically intriguing cyclopropylmethyl substituent. The cyclopropyl ring is another highly sought-after motif in drug design, valued for its ability to introduce conformational rigidity, improve metabolic stability, and modulate physicochemical properties.[6]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview, field-proven insights into the underlying principles, detailed protocols for analogous systems, and a forward-looking perspective on navigating the unique challenges posed by cyclopropylmethyl pyrazole substrates.
The Pyrazole Moiety as a Directing Group: Mechanistic Underpinnings
The ability of the pyrazole ring to function as a directing group in transition-metal-catalyzed C-H activation is rooted in the Lewis basicity of its sp²-hybridized pyridine-like N2 nitrogen atom.[3] This nitrogen can coordinate to a metal center (commonly Palladium or Rhodium), forming a metallacyclic intermediate that positions the catalyst in close proximity to a specific C-H bond. This chelation assistance lowers the activation energy for C-H bond cleavage, thereby controlling the regioselectivity of the functionalization.
The general mechanism, particularly for Palladium(II)-catalyzed processes, often follows a concerted metalation-deprotonation (CMD) pathway.[7][8]
Figure 2: Experimental workflow for C5-Arylation of N-Arylpyrazoles.
Detailed Steps:
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-arylpyrazole (1.0 equiv), the aryl bromide or iodide (1.2-1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), a suitable ligand if necessary (e.g., P(o-tolyl)₃, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
Solvent Addition & Degassing: Add a high-boiling point solvent such as DMF, DMA, or toluene (0.1-0.2 M concentration). Seal the tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon).
Reaction: Place the sealed tube in a preheated oil bath at 100-140 °C and stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Pyrazole-Directed C(sp³)–H Arylation of a tert-Butyl Group
This protocol, adapted from the work of Yang et al., demonstrates the rarer C(sp³)–H activation directed by a pyrazole, a crucial proof-of-concept for activating alkyl C-H bonds.
[9][10]
Detailed Steps:
Reagent Preparation: In a sealed vial, combine 3-tert-butyl pyrazole-5-carboxamide (1.0 equiv), the desired aryl boronate pinacol ester (2.0 equiv), Pd(OAc)₂ (10 mol%), and an oxidant, with Silver(I) oxide (Ag₂O) being reported as highly effective (2.0 equiv).
[9]2. Solvent Addition: Add acetic acid (AcOH) as the solvent to achieve a concentration of approximately 0.1 M.
Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath at 120 °C. Stir for 24-48 hours. Note: This reaction is sensitive, and optimization of oxidant and temperature may be required.
Workup & Purification: After cooling, carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts, concentrate, and purify via flash chromatography.
Strategic Pathways for Cyclopropylmethyl C-H Activation
Given the direct approach is challenging, a successful strategy will likely involve innovative adaptation or a multi-step approach.
Strategy 1: Catalyst and Ligand Innovation
The steric clash that likely inhibits the reaction could potentially be overcome by redesigning the catalytic system.
Less Bulky Catalysts: Exploring catalysts with smaller ligand footprints might provide the necessary space for the cyclopropylmethyl moiety to coordinate.
Ligand-Assisted Proton Shuttle: Employing ligands that can facilitate the proton abstraction step in the CMD mechanism (e.g., carboxylate or carbonate ligands) could lower the activation barrier.
Bite Angle Modification: For bidentate ligands, systematically varying the bite angle could alter the geometry of the metallacyclic intermediate, potentially finding a "sweet spot" that accommodates the substrate.
Strategy 2: Adapting Protocols from Cyclopropane C-H Activation
An alternative is to draw inspiration from systems where C-H activation of cyclopropanes is successful, even with different directing groups. A prime example is the rhodium-catalyzed enantioselective silylation of cyclopropyl C-H bonds.
[11]
Protocol 3: Rhodium-Catalyzed Intramolecular Silylation of a Cyclopropyl C-H Bond (Conceptual Adaptation)
This protocol describes the silylation of a cyclopropylmethanol. A researcher could attempt to synthesize a cyclopropylmethyl pyrazole with a hydroxyl group on the pyrazole ring to mimic the directing element of the original substrate.
Substrate Synthesis: Synthesize a pyrazole substrate bearing both the N-cyclopropylmethyl group and a secondary alcohol functionality (e.g., a (1H-pyrazol-1-yl)(cyclopropyl)methanol derivative).
In Situ Silyl Ether Formation: In a glovebox, combine the custom substrate (1.0 equiv) with a rhodium precursor (e.g., [Rh(cod)₂]BF₄, 2-5 mol%) and a chiral bisphosphine ligand (e.g., (S)-DTBM-SEGPHOS, 2.2-5.5 mol%) in a suitable solvent like octane.
Silylation: Add a silane, such as diethylsilane (Et₂SiH₂), to the mixture. The reaction first forms a (hydrido)silyl ether in situ.
C-H Activation/Silylation: The rhodium catalyst then mediates the intramolecular silylation of a C-H bond on the cyclopropane ring. [11]The reaction is typically run at room temperature.
Further Functionalization: The resulting C-Si bond is a versatile handle that can be converted to other functional groups (e.g., a hydroxyl group via Tamao-Fleming oxidation), providing an indirect route to the functionalized cyclopropane.
Data Summary and Comparative Analysis
The following table summarizes typical reaction conditions for the protocols discussed, highlighting the key differences and providing a starting point for experimental design.
Parameter
Protocol 1: C(sp²)-H Arylation
Protocol 2: C(sp³)-H Arylation
Protocol 3: C(sp³)-H Silylation (Adapted)
Metal Catalyst
Pd(OAc)₂
Pd(OAc)₂
[Rh(cod)₂]BF₄
Ligand
Often phosphine-based (optional)
None typically required
Chiral Bisphosphine (e.g., DTBM-SEGPHOS)
Coupling Partner
Aryl Halide
Aryl Boronate Ester
Intramolecular (Silane)
Key Additive
Carbonate Base (K₂CO₃, Cs₂CO₃)
Silver Oxidant (Ag₂O)
None (Silane is a reagent)
Solvent
DMF, Toluene
Acetic Acid
Octane, THF
Temperature
100-140 °C
120 °C
Room Temperature
Key Challenge
Site selectivity on complex arenes
Overcoming high C-H bond strength
Substrate synthesis, catalyst sensitivity
Conclusion and Future Outlook
The direct C-H activation of N-cyclopropylmethyl pyrazole moieties remains a formidable challenge in synthetic chemistry, primarily due to steric constraints that impede the crucial catalyst-substrate coordination. This guide serves not as a collection of established solutions, but as a strategic framework for the enterprising researcher.
Success in this area will not come from the routine application of existing methods. It will be born from a deep understanding of the mechanistic principles, a willingness to engage with challenging "negative results," and the creative application of knowledge from parallel domains of C-H activation. Future breakthroughs will likely depend on the development of novel, sterically-forgiving catalytic systems or the design of clever, multi-step sequences that leverage alternative C-H activation strategies to install functionality on the cyclopropyl ring indirectly. The protocols and strategies outlined herein provide the essential starting points for this exciting and valuable research endeavor.
References
Yang, W., Ye, S., Fanning, D., Coon, T., Schmidt, Y., Krenitsky, P., Stamos, D., & Yu, J.-Q. (2015). Orchestrated Triple C-H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(8), 2501-2504. [Link]
Yang, W., Ye, S., Fanning, D., Coon, T., Schmidt, Y., Krenitsky, P., Stamos, D., & Yu, J.-Q. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. [Link]
Scite.ai. (n.d.). Orchestrated Triple C H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. [Link]
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]
Han, S. J., Kim, H. T., & Joo, J. M. (2016). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 81(1), 326-333. [Link]
ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation. [Link]
Royal Society of Chemistry. (n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. [Link]
PubMed. (2015). Orchestrated triple C-H activation reactions using two directing groups: rapid assembly of complex pyrazoles. [Link]
ACS Publications. (2013). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry. [Link]
Royal Society of Chemistry. (n.d.). Rh(III)-catalyzed [4+1] cyclization of aryl substituted pyrazoles with cyclopropanols via C–H activation. Organic & Biomolecular Chemistry. [Link]
Daugulis, O., & Zaitsev, V. G. (2005). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]
KTU ePubl. (n.d.). Recent synthetic advances in C–H/N–H functionalization of 1H-pyrazoles: diverse strategies across variously substituted scaffolds. [Link]
Semantic Scholar. (n.d.). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. [Link]
PubMed. (2016). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. [Link]
KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition in English, 48(28), 5094-5115. [Link]
Lee, H., & Hartwig, J. F. (2014). Rhodium-Catalyzed Enantioselective Silylation of Cyclopropyl C-H Bonds. Angewandte Chemie International Edition, 53(30), 7931-7935. [Link]
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. SciSpace. [Link]
Organic Chemistry Portal. (n.d.). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. [Link]
PMC. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
PubMed. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. [Link]
Wang, M. S., Xu, J. C., & Engle, K. M. (2023). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. eScholarship. [Link]
PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. [Link]
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
Seiser, T., & Cramer, N. (2010). Enantioselective Rhodium-Catalyzed C–C Bond Activations. CHIMIA International Journal for Chemistry, 64(4), 229-232. [Link]
Kyung Hee University. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. [Link]
Li, X. (n.d.). Rhodium(III)‐Catalyzed Enantio‐ and Diastereoselective C−H Cyclopropylation of N‐Phenoxylsulfonamides. [Link]
Semantic Scholar. (n.d.). Catalytic C-H allylation and benzylation of pyrazoles. [Link]
Application Note: Scalable Synthesis and Regioselective Alkylation of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Strategic Overview and Mechanistic Rationale The compound 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a highly versatile, densely functionalized building block frequently utilized in the development of kinase inh...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview and Mechanistic Rationale
The compound 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a highly versatile, densely functionalized building block frequently utilized in the development of kinase inhibitors and agrochemical agents. The orthogonal reactivity of its substituents—a reducible nitro group at C3 and a cross-coupling-ready iodine at C4—enables rapid diversification of the pyrazole core.
Designing a scalable synthesis for this intermediate requires strict control over regioselectivity and thermal safety. We have developed a robust two-step protocol that avoids hazardous oxidants and eliminates the need for preparative chromatography.
Causality in Reaction Design
Step 1: Electrophilic Aromatic Iodination: The pyrazole ring is electronically deactivated by the C3-nitro group. Traditional iodination using
poses severe thermal runaway risks at scale. By transitioning to N-Iodosuccinimide (NIS) in DMF , we exploit a milder, controlled release of the iodonium ion (). The C4 position remains the most nucleophilic site on the pyrazole ring, ensuring exclusive regiocontrol during the electrophilic aromatic substitution.
Step 2: Regioselective N-Alkylation: 3-Nitropyrazoles exhibit tautomerism, presenting two potential nitrogen nucleophiles (N1 and N2). The strong electron-withdrawing nature of the C3-nitro group—via both inductive and resonance effects—significantly diminishes the nucleophilicity of the adjacent N2 atom. Consequently, base-mediated alkylation with (bromomethyl)cyclopropane is highly directed toward the N1 position . Utilizing a mild inorganic base (
) in a polar aprotic solvent (DMF) maximizes the kinetic formation of the desired 1-alkyl-3-nitro isomer while suppressing N2-alkylation to trace levels .
Reaction Pathway Visualization
Reaction workflow for scalable synthesis of 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole.
Process Optimization and Quantitative Metrics
To ensure reproducibility, the reaction parameters were rigorously optimized. The data below summarizes the causality behind our final reagent and solvent selections.
Table 2: Optimization of N-Alkylation Conditions (using (Bromomethyl)cyclopropane)
Base
Solvent
Temp (°C)
Regioselectivity (N1:N2)
Yield (%)
Mechanistic Note
NaH
THF
0 to RT
85:15
78
Strong base reduces selectivity; moisture sensitive.
DMF
RT
98:2
91
Excellent selectivity due to cesium effect; high cost.
DMF
60
96:4
89
Optimal balance of cost, scalability, and selectivity.
MeCN
80
92:8
84
Lower solubility of base slows reaction rate.
Scalable Experimental Methodologies
Step 1: Synthesis of 4-Iodo-3-nitro-1H-pyrazole
Equipment: 5 L Jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, and nitrogen inlet.
Charge: Add 3-nitro-1H-pyrazole (100 g, 884 mmol, 1.0 eq) and anhydrous DMF (500 mL, 5 vol) to the reactor. Stir at 20 °C until complete dissolution is achieved.
Reagent Addition: Add N-Iodosuccinimide (NIS) (218 g, 972 mmol, 1.1 eq) portion-wise over 30 minutes. Maintain the internal temperature below 40 °C to prevent premature degradation of the iodinating agent.
Heating: Ramp the internal temperature to 80 °C and stir for 4 hours.
In-Process Control (IPC): Analyze an aliquot via HPLC. Proceed when starting material is < 1.0% (AUC).
Workup & Isolation: Cool the reactor to 15 °C. Slowly add 10% aqueous
(200 mL) dropwise over 20 minutes, followed by purified water (1500 mL) to induce precipitation. Stir the resulting slurry for 1 hour at 10 °C. Filter the solid, wash with cold water (3 × 200 mL), and dry in a vacuum oven at 50 °C for 24 hours.
Self-Validating Mechanism: The reaction mixture will initially appear deep purple/brown due to transient active iodine species. Upon the addition of the
quench, the solution undergoes a rapid colorimetric shift to a pale yellow suspension. This visual feedback intrinsically validates that all oxidative species have been neutralized, preventing downstream catalyst poisoning in future cross-coupling steps.
Step 2: Synthesis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Equipment: 5 L Jacketed glass reactor with mechanical stirring and reflux condenser.
(130 g, 941 mmol, 1.5 eq) to the reactor. Stir at 25 °C for 30 minutes to facilitate the formation of the pyrazolate anion.
Alkylation: Add (bromomethyl)cyclopropane (93.1 g, 690 mmol, 1.1 eq) dropwise over 30 minutes via an addition funnel.
Heating: Heat the mixture to 60 °C and maintain for 6 hours.
In-Process Control (IPC): Analyze via HPLC. Proceed when the intermediate is < 1.0% (AUC).
Workup: Cool the mixture to 20 °C. Add Ethyl Acetate (1500 mL) and Water (1500 mL). Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (500 mL).
Purification & Isolation: Wash the combined organic layers with 5% aqueous LiCl (3 × 500 mL), followed by brine (500 mL). Dry over anhydrous
, filter, and concentrate under reduced pressure to a crude solid. Recrystallize the solid from Heptane/Ethyl Acetate (4:1, 600 mL). Filter and dry under vacuum at 45 °C.
Self-Validating Mechanism: This step utilizes two self-correcting physical chemistry principles. First, the 5% aqueous LiCl wash specifically alters the partition coefficient of DMF, dragging residual solvent into the aqueous phase and preventing API instability caused by trapped DMF. Second, the Heptane/EtOAc crystallization acts as a thermodynamic sink; the undesired N2-alkylated isomer (which is more polar and less symmetric) remains entirely dissolved in the mother liquor. The isolated crystalline product intrinsically meets a >99:1 regiochemical purity threshold without the need for column chromatography.
Analytical Characterization Standards
To verify the structural integrity and regiochemical purity of the final product, compare against the following expected analytical benchmarks:
LC-MS (ESI+): Expected
= 294.0. The N1-isomer typically elutes slightly later than the trace N2-isomer on a standard C18 reverse-phase column.
H NMR (400 MHz, ):
7.65 (s, 1H, Pyrazole C5-H) — Note: The C5 proton singlet is a critical diagnostic peak. In the N2-isomer, this proton would shift significantly due to the proximity of the cyclopropylmethyl group.
4.05 (d, = 7.2 Hz, 2H, )
1.30 (m, 1H, Cyclopropyl )
0.65 (m, 2H, Cyclopropyl )
0.40 (m, 2H, Cyclopropyl )
References
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions
The Journal of Organic Chemistry (ACS Publications)[Link]
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives
Journal of Medicinal Chemistry (ACS Publications)[Link]
Application
Recrystallization solvents for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole purification
Application Note: Recrystallization Solvents for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Purification Part 1: Introduction & Structural Analysis Subject: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Applicat...
The purification of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole presents a specific challenge in process chemistry: balancing the lipophilicity of the cyclopropylmethyl and iodo groups against the high polarity of the nitro group and the pyrazole core. While chromatography is effective on a small scale, recrystallization is the preferred method for scale-up to ensure removal of regioisomers (e.g., N2-alkylated species) and trace iodination byproducts.
This guide details the solvent selection logic, screening protocols, and a validated recrystallization methodology based on structural analogs and physicochemical principles of nitro-pyrazole intermediates.
Part 2: Solvent Selection Logic
The solubility profile of this molecule is governed by three competing structural motifs:
Nitro Group (C3): High polarity, hydrogen bond acceptor. Increases solubility in polar aprotic solvents (DMF, DMSO) and polar protic solvents (Alcohols).
Iodine Atom (C4): Large, polarizable, lipophilic. Enhances solubility in halogenated solvents and aromatics; reduces water solubility.
Cyclopropylmethyl (N1): Hydrophobic. Increases solubility in non-polar solvents (Alkanes, Ethers) compared to the N-H parent.
The "Goldilocks" Zone:
A single solvent often fails for this molecule—it is too soluble in pure ethyl acetate or dichloromethane (preventing crystallization) and insoluble in pure hexane. Therefore, a binary solvent system is required to induce controlled saturation.
Recommended Solvent Systems
System
Composition
Role
Suitability
Primary
Ethyl Acetate / n-Heptane
Solvent / Anti-solvent
Excellent. Standard for N-alkylated nitropyrazoles. Offers tunable polarity to reject non-polar impurities.
Secondary
Ethanol / Water
Solvent / Anti-solvent
Good. Best for removing inorganic salts or highly polar precursors. Risk of "oiling out" if water is added too fast.
Tertiary
Toluene
Single Solvent
Moderate. Useful if the impurity profile contains highly polar byproducts insoluble in toluene. Requires cooling to -10°C.
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Add Ethyl Acetate (3 mL per gram of solid) .
Heat to mild reflux (approx. 75°C).
Note: If solid does not dissolve completely, add more EtOAc in 0.5 mL/g increments. Do not exceed 5 mL/g.
Hot Filtration (Optional but Recommended):
If insoluble black specks (iodine decomposition or inorganic salts) are visible, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.
Crystallization Induction:
Maintain the filtrate at a gentle boil.
Slowly add n-Heptane dropwise via an addition funnel.
Endpoint: Stop addition immediately when a faint, persistent cloudiness (turbidity) appears and does not disappear after 30 seconds of stirring.
Add a minimal amount of EtOAc (approx. 5-10% of initial volume) to just clear the solution again.
Controlled Cooling (Critical):
Remove heat source and allow the flask to cool to RT on a cork ring (insulation prevents thermal shock). Do not use an ice bath yet.
Observation: Crystals should begin to form at around 40-50°C.
Once at RT, place in a refrigerator (4°C) or ice bath for 2 hours to maximize yield.
Collection:
Filter the crystals using vacuum filtration (Buchner funnel).
Wash: Rinse the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:5 ratio).
Drying: Dry under vacuum at 40°C for 6-12 hours.
Part 4: Process Visualization
The following diagram illustrates the logical workflow for the purification process, including decision nodes for troubleshooting common issues like "oiling out."
Caption: Workflow for the binary solvent recrystallization of the target pyrazole, featuring a feedback loop for correcting "oiling out" phenomena.
Part 5: Troubleshooting & Quality Control
Issue
Cause
Solution
Oiling Out
Solution became supersaturated too quickly or solvent mixture is too polar/non-polar immiscible.
Reheat the mixture to dissolve the oil. Add a small amount of the good solvent (EtOAc) and cool much slower. Seed with a pure crystal if available.
Low Yield
Too much solvent used or product is too soluble in the mother liquor.
Concentrate the mother liquor by 50% on a rotavap and repeat the cooling step (Second Crop).
Yellow/Brown Color
Free iodine or nitro-degradation products.
Wash the initial organic layer (before recrystallization) with 10% Sodium Thiosulfate. If solid is colored, recrystallize with activated charcoal.
Part 6: References
Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link
Lozinskaya, N. A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc, 2014(6), 54-71.[2] (Describes recrystallization of N-alkyl-iodo-nitro pyrazoles from Hexane/EtOAc). Link
BenchChem. (2025).[3] Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem Application Notes. Link
Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Executive Summary & Strategic Analysis The synthesis of 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole presents a classic "push-pull" conflict in heterocyclic chemistry. You are attempting to functionalize a pyrazole r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The synthesis of 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole presents a classic "push-pull" conflict in heterocyclic chemistry. You are attempting to functionalize a pyrazole ring that is significantly deactivated by a nitro group while managing a sensitive cyclopropyl moiety.
The Three "Yield Killers" for this scaffold are:
Regioselectivity (N1 vs. N2): Alkylation of 3-nitropyrazole is prone to forming mixtures of 1,3-nitro (desired) and 1,5-nitro (undesired) isomers.
Ring Deactivation: The 3-nitro group strongly deactivates the C4 position toward electrophilic aromatic substitution (iodination).
Cyclopropyl Instability: The cyclopropylmethyl group is acid-sensitive. Standard harsh nitration or iodination conditions (e.g.,
, ) can trigger ring-opening rearrangements (homoallyl/cyclobutyl formation).
Strategic Recommendation: Route Selection
To maximize yield, we recommend Route B (Iodination First) . This avoids exposing the sensitive cyclopropyl group to the harsh acidic conditions required to iodinate the electron-deficient nitro-pyrazole ring.
Caption: Strategic workflow comparison. Route B is preferred to protect the cyclopropyl ring from acidic iodination conditions.
Optimized Protocols
Protocol A: The "Iodination First" Approach (Recommended)
Rationale: Iodinating 3-nitro-1H-pyrazole requires strong electrophiles due to the deactivating nitro group. Doing this before adding the acid-sensitive cyclopropyl group allows the use of robust iodinating agents.
Dissolve the pyrazole in dry DMF (0.5 M concentration).
Add
and stir at RT for 30 mins (deprotonation).
Add (Bromomethyl)cyclopropane dropwise.
Critical Step: Heat to 50-60°C . Do not overheat (>90°C) to avoid N2-alkylation (thermodynamic equilibration) or cyclopropyl ring opening.
Workup: Pour into ice water. The solid precipitate is usually the desired 1,3-isomer.
Purification: Recrystallization from EtOH/Hexane or Column Chromatography (Hexane/EtOAc).
Troubleshooting Guide (FAQ)
Category 1: Regioselectivity Issues (The "Wrong Isomer" Problem)
Q: I am isolating a mixture of two isomers. Which one is which?
A: The 1,3-isomer (Target: 1-alkyl-4-iodo-3-nitro) and 1,5-isomer (Byproduct: 1-alkyl-4-iodo-5-nitro) have distinct NMR signatures.
1H NMR: The
of the cyclopropylmethyl group in the 1,5-isomer is often deshielded (shifted downfield) compared to the 1,3-isomer due to the magnetic anisotropy of the adjacent nitro group.
13C NMR: The C3 and C5 carbons of the pyrazole ring have characteristic shifts. In 1,3-disubstituted pyrazoles, the C5-H carbon typically appears around 130-140 ppm.
NOESY: The definitive proof.[1] In the 1,5-isomer , the N-methylene protons will show an NOE correlation with the Nitro group (if observable) or lack correlation with the C5-proton. In the Target (1,3-isomer) , the N-methylene protons will show a strong NOE correlation to the C5-Proton (the only proton on the ring).
Q: How do I shift the ratio toward the desired 1,3-isomer?
A: Switch to Cesium Carbonate (
) in DMF . The "Cesium Effect" often improves N1-selectivity due to the larger cation radius stabilizing the transition state for the N1-alkylation. Avoid protic solvents (EtOH), which can degrade selectivity.
Category 2: Reactivity & Yield
Q: The alkylation is stalled at 50% conversion.
A: (Bromomethyl)cyclopropane is less reactive than methyl iodide.
Fix: Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq) to the reaction (Finkelstein reaction in situ). This converts the alkyl bromide to the more reactive alkyl iodide.
Q: I tried Route A (Alkylation first) and my product mass is wrong (M+H + 12 or similar).
A: You likely opened the cyclopropyl ring during the acidic iodination step.
, ) protonate the cyclopropyl ring, leading to ring opening to a homoallyl cation (), which then traps a nucleophile (acetate or iodide).
Solution: Switch to Route B . If you must use Route A, use N-Iodosuccinimide (NIS) in Acetonitrile at reflux, avoiding strong Brønsted acids.
Category 3: Safety & Stability
Q: Is the product explosive?
A: Low molecular weight nitro-pyrazoles are energetic. While the iodine atom adds mass (reducing "oxygen balance"), the compound should still be treated as a potential energetic material.
Precaution: Do not distill the final product. Remove solvents under reduced pressure at <50°C.
Data Summary: Optimization Parameters
Parameter
Standard Condition
Optimized Condition
Impact on Yield
Solvent (Alkylation)
Acetone or THF
DMF or DMSO
High: Polar aprotic solvents favor N1 alkylation.
Base
Medium: Cesium can improve N1:N2 ratio.
Iodination Agent
(Route B)
Critical: Prevents cyclopropyl destruction.
Additive
None
NaI (cat.)
Medium: Accelerates alkylation kinetics.
References
BenchChem Technical Support. (2025).[1][3][4] Optimizing N-Alkylation of Pyrazoles: Regioselectivity and Solvent Effects. Retrieved from 3
Norman, N. J., et al. (2022).[5] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[5][6][7] Journal of Organic Chemistry.[2][5][8] Retrieved from 9[7][9]
Chajkovskij, V.K., et al. (2000).[10] Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate.[10] Izvestiya Akademii Nauk.[10] Retrieved from 10[6][10][11]
BenchChem Technical Support. (2025). A Comparative Guide to the Iodination of Pyrazoles. Retrieved from 4
Technical Support Center: Troubleshooting N-Alkylation Regioselectivity in 3-Nitropyrazoles
Status: Operational Ticket Focus: Regiocontrol in Ambident Nucleophiles Assigned Specialist: Senior Application Scientist The Core Challenge: The Ambident Nucleophile Trap If you are seeing a mixture of isomers or incons...
If you are seeing a mixture of isomers or inconsistent yields, you are likely fighting the tautomeric equilibrium of the pyrazole ring.
The Problem: 3-Nitropyrazole exists in equilibrium with 5-nitropyrazole. Upon deprotonation, the resulting pyrazolate anion delocalizes the negative charge across both nitrogen atoms (
and ).
Isomer A (1,3-isomer): Alkylation occurs at the nitrogen distal to the nitro group.
Isomer B (1,5-isomer): Alkylation occurs at the nitrogen proximal (adjacent) to the nitro group.
The Default Rule: Under standard basic conditions (
), Isomer A (1,3-isomer) is overwhelmingly favored due to:
Steric Hindrance: The nitro group is bulky; the incoming electrophile prefers the less crowded distal nitrogen.
Electrostatic Repulsion: The lone pair on the proximal nitrogen is destabilized by the electron-withdrawing nitro group and the repulsion from the nitro oxygens.
However, Isomer B becomes a problem when using small electrophiles (e.g., MeI), specific solvents, or directing groups.
Interactive Troubleshooting Pathways
Pathway A: Standard Alkylation (
with Alkyl Halides)
Q: I am getting a 60:40 mixture of isomers. How do I shift this to >95:5?
A: You need to maximize the steric differentiation between
and .
Protocol Adjustment:
Switch Bases: If using NaH, switch to
or .
Why: NaH creates a "naked" anion that is highly reactive and less discriminating (kinetic control). Carbonate bases in aprotic solvents allow for thermodynamic equilibration, favoring the more stable 1,3-isomer.
Change Solvent: Move from THF to DMF or NMP .
Why: Polar aprotic solvents solvate the cation (
), leaving the pyrazolate anion free to react based on steric preference rather than ion-pairing dynamics.
Temperature Control: Lower the temperature to
initially.
Why: Lower energy reduces the probability of overcoming the higher activation energy barrier required to form the sterically hindered 1,5-isomer.
Standard Protocol (High Selectivity for 1,3-Isomer):
Dissolve 3-nitropyrazole (1.0 eq) in anhydrous DMF (0.2 M).
Add
(1.5 eq). Stir at RT for 30 min to ensure deprotonation.
Monitor via LCMS.[1] If conversion is slow, heat to
.
Pathway B: Mitsunobu Reaction (Using Alcohols)[2]
Q: I am using a secondary alcohol and the reaction is stalled or giving the wrong isomer.
A: 3-Nitropyrazole (
) is acidic enough for Mitsunobu, but the nitro group reduces nucleophilicity.
Troubleshooting Steps:
Reagent Order: Do not premix the pyrazole and DEAD.
Correct Order: Alcohol +
+ Pyrazole in THF Cool to Add DEAD/DIAD dropwise.
pK_a Mismatch: If the alcohol is sterically hindered, the betaine intermediate may protonate the pyrazole too slowly.
Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and
(tributylphosphine) for a more reactive system.
Regioselectivity: Mitsunobu reactions are sensitive to sterics. If your alcohol is bulky, you will almost exclusively get the 1,3-isomer. If you need the 1,5-isomer, Mitsunobu is rarely the correct path; consider protecting group strategies.
failed. How do I control regioselectivity in Chan-Lam?
A: Chan-Lam coupling (Copper-catalyzed oxidative coupling) is sensitive to the coordination of the pyrazole to the Cu(II) species.
The "Copper-Chelation" Effect:
Unlike
, where sterics rule, Chan-Lam can sometimes favor the more hindered nitrogen if that nitrogen coordinates better to the Copper center, though for 3-nitropyrazole, the 1,3-isomer usually remains dominant due to the strong deactivation of the proximal nitrogen.
Optimized Chan-Lam Protocol:
Catalyst:
(0.1 - 1.0 eq).
Ligand: 2,2'-Bipyridine (1.0 eq) helps stabilize the Cu-complex and improve yields for electron-deficient pyrazoles.
Base:
or Pyridine (2.0 eq).
Oxidant: Open air (balloon
is better).
Solvent: DCE or MeOH/Water mixtures.
Visualizing the Decision Logic
The following diagram illustrates the mechanistic pathways and how to steer the reaction toward the desired regioisomer.
Caption: Mechanistic flow for 3-nitropyrazole alkylation. The "Distal" (1,3) isomer is thermodynamically favored due to steric and electronic repulsion at the proximal nitrogen.
Structural Verification: The "NOE Check"
CRITICAL WARNING: Never rely solely on LCMS retention times to assign regiochemistry. You must validate the structure using 2D NMR.
The Validation Workflow:
Run a 1D NOESY or 2D NOESY/ROESY experiment.
Observation (NOE Cross-peak)
Conclusion
Structure
N-Alkyl protons Pyrazole C5-H
Confirmed 1,3-Isomer
Alkyl group is far from Nitro; adjacent to the ring proton.
N-Alkyl protons NO Cross-peak to Ring H
Suspected 1,5-Isomer
Alkyl group is adjacent to Nitro (no protons nearby).
Chemical Shift ()
Secondary Check
C5 (adjacent to N1) in 1,3-isomer is typically upfield relative to C3 in 1,5-isomer.
Frequently Asked Questions (FAQ)
Q: I absolutely need the 1,5-isomer (alkyl adjacent to nitro). How do I make it?A: Direct alkylation will fight you.
Strategy 1:Block the N1 position. Use a removable group (e.g., THP) that might force alkylation to N2, then deprotect? No, that just protects the molecule.
Strategy 2:Cyclization. Build the pyrazole ring from scratch using a hydrazine derivative that already contains your alkyl group (
) reacting with a nitro-1,3-diketone equivalent. This is the only reliable way to get 100% regiocontrol for the "anti-thermodynamic" isomer.
Q: My yield is low (<30%) with Chan-Lam coupling.A: The nitro group makes the pyrazole electron-poor and a poor ligand for Copper.
Fix: Add 4Å Molecular Sieves (water kills the catalyst cycle) and ensure the reaction is under an Oxygen atmosphere (balloon), not just open air. Switch to
or if acetate fails.
Q: Can I distinguish isomers by TLC?A: Often, yes. The 1,5-isomer (proximal) is usually less polar (higher
) because the dipole moments of the Nitro and the Alkyl group vectors partially cancel or create a more compact lipophilic face compared to the 1,3-isomer. However, this is empirical and must be confirmed by NMR.
References
Regioselectivity of Pyrazole Alkylation: Journal of Organic Chemistry. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." (2022).
Mitsunobu Reaction Mechanism: Organic Synthesis. "Mitsunobu reaction: Mechanism and Protocols."
Chan-Lam Coupling Guide: Organic Chemistry Portal. "Copper-catalyzed C-N bond formation."
NMR NOE Analysis: Jeol USA. "Basics of NOE/NOESY: Causes and Solutions."
Tautomerism in Pyrazoles: Journal of Organic Chemistry. "Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers." (2016).[2]
Technical Support Center: Optimizing Cyclopropylmethyl Alkylation of Pyrazoles
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-alkylation of pyrazoles with cyclopropylmethyl halides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-alkylation of pyrazoles with cyclopropylmethyl halides. As a reaction that combines the challenge of regioselectivity with the unique reactivity of the cyclopropylmethyl group, precise control over reaction parameters is paramount. This document is designed to equip researchers, scientists, and drug development professionals with the expert insights needed to navigate these complexities, particularly in optimizing reaction temperature.
Core Principles: The Science Behind the Alkylation
The N-alkylation of a pyrazole with a cyclopropylmethyl halide is fundamentally a nucleophilic substitution reaction. The pyrazole anion, generated by a base, acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent.[1] For unsymmetrical pyrazoles, two nitrogen atoms are available for alkylation, leading to the potential for a mixture of N1 and N2 regioisomers.[2]
The reaction temperature is a critical variable that directly influences several key outcomes:
Reaction Rate: As with most reactions, higher temperatures generally increase the rate of alkylation. However, excessive heat can promote side reactions.
Regioselectivity: Temperature can influence the ratio of N1 to N2 isomers. While often governed by sterics and electronics, temperature can sometimes be tuned to favor one isomer over the other, although lowering the temperature is a more common strategy to increase selectivity.[2]
Byproduct Formation: The cyclopropylmethyl group is susceptible to rearrangement under certain conditions, particularly those favoring a carbocationic intermediate (SN1-like character). Elevated temperatures can promote this rearrangement, leading to undesired homoallylic byproducts.
Understanding these principles is the foundation for effective troubleshooting and optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: I am observing very low or no yield of my desired N-alkylated pyrazole. How should I adjust the temperature?
A1: Low or no product yield is a common issue that can stem from insufficient activation energy or competing degradation pathways. Temperature is a primary lever to address this.
Causality: The reaction may have a significant activation energy barrier that is not being overcome at your current temperature. The deprotonation of the pyrazole by the base is the first step, followed by the nucleophilic attack on the cyclopropylmethyl halide.[1] If the reaction is sluggish at room temperature, it indicates a slow SN2 reaction rate.
Troubleshooting Steps:
Incremental Temperature Increase: If you are running the reaction at room temperature, begin by gradually increasing the temperature in 10-20°C increments (e.g., to 40°C, then 60°C). Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each stage.[2]
Check for Reactant Degradation: While increasing temperature, be vigilant for the appearance of new, unidentified spots on your TLC plate, which could indicate decomposition of your starting material or product at higher temperatures.
Re-evaluate Base and Solvent System: If increasing the temperature does not improve the yield or leads to decomposition, the issue may lie with your choice of base or solvent. A stronger base like Sodium Hydride (NaH) in an anhydrous solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) can more effectively generate the pyrazolide anion, potentially allowing the reaction to proceed at a lower temperature.[3] A combination of Potassium Carbonate (K2CO3) in Dimethyl Sulfoxide (DMSO) is also a robust system known to be effective for N1-alkylation.[2][3]
Q2: My main product is correct, but I'm getting a significant amount of an inseparable regioisomer (N1 vs. N2). How can temperature help improve my regioselectivity?
A2: Achieving high regioselectivity is one of the central challenges in pyrazole alkylation.[2] While solvent and steric factors are the primary drivers, temperature can be a useful tool for optimization.
Causality: The formation of two regioisomers implies that the activation energy barriers for alkylation at the N1 and N2 positions are relatively close. Often, the thermodynamically more stable product may be favored at higher temperatures, while the kinetically favored product may dominate at lower temperatures. However, it is more common that lower temperatures increase the energy difference required for the transition states to form, thus enhancing selectivity for the sterically more accessible nitrogen.[2]
Troubleshooting Steps:
Lower the Reaction Temperature: If you are running the reaction at an elevated temperature, try reducing it to room temperature or even 0°C. A lower temperature can amplify the inherent electronic and steric preferences for one nitrogen over the other, often leading to a cleaner reaction.
Analyze Solvent Effects: The choice of solvent has a profound impact on regioselectivity.[2][3] Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[2] In some cases, specialized solvents like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[2][3] Consider optimizing the solvent before resorting to significant temperature changes.
Consider Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3] If your desired isomer is the less hindered one, lowering the temperature will likely improve your outcome.
Q3: I've successfully alkylated my pyrazole, but I'm seeing a significant byproduct with a mass corresponding to my product. NMR suggests a rearranged alkyl chain. What is happening and how can I prevent it?
A3: This is a classic issue when working with cyclopropylmethyl halides. The byproduct is likely the result of a rearrangement of the cyclopropylmethyl group to a homoallylic or cyclobutyl structure.
Causality: The cyclopropylmethyl carbocation is notoriously unstable and rapidly rearranges. While the desired reaction is a direct SN2 attack, any condition that promotes SN1-like character (i.e., formation of a carbocation intermediate) will lead to this byproduct. Higher temperatures can increase the rate of halide dissociation, favoring this SN1 pathway and subsequent rearrangement.
Troubleshooting Steps:
Maintain Low Temperatures: This is the most critical parameter. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at 0°C or even lower (-20°C) and only warm to room temperature if absolutely necessary.
Use a Highly Polar Aprotic Solvent: Solvents like DMF or DMSO are excellent choices as they favor the SN2 mechanism.[1] Protic solvents should be avoided as they can stabilize carbocationic intermediates.
Ensure a Strong Nucleophile: Use a strong base (e.g., NaH) to ensure the pyrazole is fully deprotonated and present as a potent nucleophile. A higher concentration of the pyrazolide anion will favor the bimolecular SN2 reaction over the unimolecular SN1 pathway.
Data Summary: Temperature Effects on Pyrazole Alkylation
The following table summarizes general trends observed when optimizing temperature for pyrazole alkylation. Exact values are highly dependent on the specific pyrazole substrate, base, and solvent used.
Parameter
Low Temperature (e.g., 0°C - RT)
High Temperature (e.g., >60°C)
Rationale & Key Considerations
Reaction Rate
Slower
Faster
The reaction must have sufficient thermal energy to overcome the activation barrier.
Yield
Potentially lower if rate is too slow
Potentially higher, but risks decomposition
An optimal temperature balances reaction rate against the thermal stability of reactants and products.
Regioselectivity (N1/N2)
Generally Higher
Generally Lower
Lower temperatures can amplify subtle differences in activation energies between the two competing pathways.[2]
Cyclopropylmethyl Rearrangement
Minimized
Increased Risk
Higher temperatures can promote SN1-like mechanisms that lead to carbocation rearrangement.
Visualizing the Reaction and Troubleshooting Workflow
Reaction Mechanism: Desired vs. Undesired Pathways
The following diagram illustrates the critical choice in the alkylation pathway. The goal is to favor the direct SN2 attack while suppressing the SN1-like pathway that leads to rearrangement.
Caption: Competing SN2 and rearrangement pathways in pyrazole alkylation.
Troubleshooting Workflow for Temperature Optimization
This workflow provides a logical sequence of steps to diagnose and solve common issues related to reaction temperature.
Caption: A logical workflow for troubleshooting temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a typical base-mediated cyclopropylmethyl alkylation of a pyrazole?
A1: A robust and frequently successful starting point is to use potassium carbonate (K2CO3, ~2.0 equivalents) as the base in an anhydrous polar aprotic solvent like DMF or DMSO.[3] The reaction can be initiated at room temperature.[3] Add the cyclopropylmethyl halide (typically bromide for higher reactivity, ~1.1 equivalents) to the mixture and monitor the progress over several hours. This baseline provides a moderate, easily adjustable starting point for further optimization.
Q2: Besides temperature, what is the most critical parameter for achieving high N1-regioselectivity?
A2: For 3-substituted pyrazoles, the combination of base and solvent is paramount. The K2CO3 in DMSO system has been specifically shown to achieve regioselective N1-alkylation.[3] The mechanism involves the formation of a potassium pyrazolide salt, and the solvent (DMSO) plays a crucial role in the solvation of the cation, which in turn influences which nitrogen atom is more nucleophilic. Steric hindrance at the C3 position of the pyrazole ring will also strongly direct the alkylating agent to the less hindered N1 nitrogen.[3]
Q3: Are there milder, alternative methods that avoid strong bases or high temperatures?
A3: Yes, acid-catalyzed methods have been developed as an alternative. One such method uses trichloroacetimidates as the alkylating agents in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA).[3][4][5] These reactions can often be run at room temperature and may offer a different regioselectivity profile, providing a valuable alternative if base-mediated methods fail or give poor results.[3][4][5]
Standard Experimental Protocol
The following is a general procedure for the cyclopropylmethyl alkylation of a 3-substituted pyrazole. Note: This protocol should be adapted based on the specific reactivity and solubility of the starting materials.
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-substituted pyrazole (1.0 equiv.) and anhydrous DMSO to form a solution.
Base Addition: Add potassium carbonate (K2CO3, 2.0 equiv.) to the solution. Stir the suspension at room temperature for 15-30 minutes.
Alkylation: Add cyclopropylmethyl bromide (1.1 equiv.) dropwise to the mixture.
Reaction & Monitoring: Stir the reaction at the desired temperature (start at room temperature). Monitor the reaction progress periodically by TLC or LC-MS until the starting pyrazole is consumed.
Work-up: After completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Final Step: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrazole.
References
Technical Support Center: Optimizing Pyrazole N-Alkyl
Alkylation of Pyrazole - Printable Mechanism Notes | PDF - Scribd. (URL: )
Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (URL: [Link])
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
Optimization of pyrazole N-alkylation conditions. - ResearchGate. (URL: [Link])
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])
Resolving solubility issues of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole in DMSO
Topic: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole in DMSO Executive Summary This guide addresses solubility challenges associated with 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole (referred to herein as Compoun...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole in DMSO
Executive Summary
This guide addresses solubility challenges associated with 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole (referred to herein as Compound A ). This intermediate combines a lipophilic cyclopropylmethyl tail and a heavy iodine atom with a polar nitro-pyrazole core. While Dimethyl Sulfoxide (DMSO) is the thermodynamic solvent of choice, users frequently encounter precipitation due to DMSO’s hygroscopic nature and the compound's high lattice energy.
Part 1: Diagnostic Triage (Visual Guide)
Before altering your protocol, use this decision tree to identify the root cause of the solubility failure.
Figure 1: Diagnostic workflow for isolating solubility failure modes.
Part 2: The Physics of Solvation (The "Why")
To resolve the issue, one must understand the molecular battle occurring in the vial.
1. The Solute: Lattice Energy vs. Solvation
Compound A is a "brick." The nitro group (
) and the pyrazole ring create strong dipole-dipole interactions and potential -stacking in the crystal lattice. The iodine atom adds significant London dispersion forces. To dissolve, the DMSO must break these intermolecular bonds.
Challenge: The crystal lattice energy is high.
Solution: DMSO is a dipolar aprotic solvent with a high dielectric constant (
), capable of disrupting these dipoles.
2. The Antisolvent: The Water Trap
The cyclopropylmethyl group and the iodine atom are hydrophobic.
Mechanism: DMSO is extremely hygroscopic.[1] At 60% relative humidity, pure DMSO can absorb water up to 10% of its weight within 24 hours.
The Crash: As DMSO absorbs atmospheric water, the solvent power for the hydrophobic regions of Compound A drops drastically. Water acts as an antisolvent, forcing the hydrophobic tails to aggregate and precipitate the molecule.
3. The Thermal Trap
DMSO freezes at ~18.5°C. When stock solutions are stored in fridges (4°C) or freezers (-20°C), the DMSO crystallizes.
Eutectic Crash: As DMSO freezes, it excludes the solute, concentrating Compound A into pockets of supersaturation which then precipitate. Upon thawing, redissolution is not instantaneous (hysteresis).
Part 3: Troubleshooting Guide (FAQs)
Q1: "My solution was clear, but after storing it at -20°C, there are crystals that won't dissolve even after warming."
Diagnosis: You are experiencing Crystal Ripening induced by moisture.
Explanation: When you froze the DMSO, it likely absorbed moisture from the air during the opening/closing of the vial before freezing. During the freeze-thaw cycle, the water concentration increased locally, causing the compound to crash out into a more stable, less soluble polymorph.
Corrective Action:
Warm the solution to 40°C (do not exceed 60°C to avoid nitro-group thermal instability).
Sonicate for 15 minutes. Vortexing alone is insufficient to break the new crystal lattice.
Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw moisture uptake.[2]
Q2: "I added the compound to DMSO, but it formed a sticky clump at the bottom."
Diagnosis:Gelling/Solvent Sheath Failure.Explanation: You likely added the solvent to the powder too quickly, or the DMSO had high water content. The outer layer of the powder dissolved and immediately encountered water (if present) or saturated the local solvent, forming a viscous barrier that prevents fresh solvent from reaching the core of the clump.
Corrective Action:
Break the clump physically with a glass rod (if possible).
Apply ultrasonic energy (sonication). This creates cavitation bubbles that mechanically disrupt the gel layer.
Q3: "Can I use a water bath to heat it up?"
Diagnosis:Risky.Explanation: Water baths introduce humidity. If the vial is not perfectly sealed, water vapor will enter, worsening the solubility (see "The Antisolvent" above).
Corrective Action: Use a dry block heater or an incubator. If you must use a water bath, seal the vial with Parafilm® before submersion.
Part 4: Standard Operating Procedures (SOPs)
SOP-01: Preparation of Anhydrous DMSO
Crucial for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole due to hydrophobicity.
Material: Purchase DMSO designated as "Anhydrous" (typically packaged under nitrogen/argon in Septum bottles).
Maintenance: If using a standard bottle, add 3Å or 4Å Molecular Sieves (activated) to the bottle.
Ratio: 5% w/v (5g sieves per 100mL DMSO).
Activation: Heat sieves at 200°C for 4 hours if they are old.
Handling: Always use a dry syringe/needle to withdraw DMSO through a septum. Never pour DMSO into a beaker for measurement if high concentration is required.
SOP-02: Dissolution Protocol (The "Sandwich" Method)
Use this for concentrations > 10 mM.
Step
Action
Technical Note
1
Weigh
Weigh Compound A into a glass vial (avoid plastic if possible to prevent leaching, though PP is acceptable).
2
Purge
Gently blow dry Nitrogen or Argon into the vial for 10 seconds to displace humid air.
3
Add Solvent
Add Anhydrous DMSO to achieve 80% of the target volume.
4
Soak
Let stand for 2 minutes. Allow solvent to penetrate the crystal lattice.
5
Sonicate
Sonicate in a water bath at 30-40°C for 10-15 minutes. Ensure the water level in the bath matches the liquid level in the vial.
6
Vortex
Vortex vigorously for 30 seconds.
7
Inspect
Check for "schlieren" lines (wavy lines indicating density differences) or particulates.
8
Finalize
Add remaining DMSO to reach target volume. Invert to mix.
Part 5: Data Reference
Table 1: DMSO Physical Properties & Impact on Solubility
Property
Value
Impact on Compound A
Freezing Point
18.5°C (65.3°F)
Solutions solidify at room temp (AC/Labs). Do not mistake freezing for precipitation.
Hygroscopicity
High (Absorbs ~2% water in 4h at 60% RH)
Critical Threat. >1% water content can precipitate the cyclopropylmethyl derivative.
Dielectric Constant
46.7
Excellent for dissociating the nitro-pyrazole core.
Flash Point
87°C (189°F)
Safe for mild heating (40°C) to aid dissolution.
Visual Model: The Solvation Sphere
The diagram below illustrates the stable solvation state versus the water-induced collapse.
Figure 2: Mechanism of water-induced precipitation. Water molecules preferentially H-bond to each other and DMSO, excluding the lipophilic drug molecule.
References
Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[4] Retrieved from
PubChem. (n.d.). 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole (Analogous Structure). National Library of Medicine. Retrieved from
BenchChem. (2025).[2] Impact of hygroscopic DMSO on Solubility of Lipophilic Compounds.[1] Retrieved from
Fisher Scientific. (n.d.). DMSO Physical Properties and Handling Guide. Retrieved from
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules.[1][5] Retrieved from
Technical Support Center: Cyclopropylmethyl (CPM) Integrity Systems
Status: Online | Tier: 3 (Advanced Research Support) Topic: Minimizing Ring-Opening Side Reactions of Cyclopropylmethyl Groups Ticket ID: CPM-STABILITY-2026 Core Directive: The Kinetic Imperative Welcome to the CPM Integ...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Online | Tier: 3 (Advanced Research Support)
Topic: Minimizing Ring-Opening Side Reactions of Cyclopropylmethyl Groups
Ticket ID: CPM-STABILITY-2026
Core Directive: The Kinetic Imperative
Welcome to the CPM Integrity Support Center. If you are here, you are likely observing the thermodynamic failure of the cyclopropylmethyl group—specifically, its conversion into homoallylic (open-chain) or cyclobutyl (ring-expanded) byproducts.
The Root Cause:
The cyclopropylmethyl (CPM) group is a "loaded spring" with approximately 27 kcal/mol of ring strain. While kinetically stable in neutral, resting states, the formation of intermediates (radicals, cations, or metal-complexes) lowers the activation energy for ring opening.
Radical Opening: Extremely fast (
at 25°C).
Cationic Rearrangement: Near diffusion-controlled equilibrium between cyclopropylcarbinyl, cyclobutyl, and homoallyl cations.
The Solution Philosophy:
You cannot change the thermodynamics (the ring wants to open). You must win the Kinetic Competition . Your desired reaction (
) must be significantly faster than the ring-opening rate ().
Diagnostic Workflows & Decision Trees
Before proceeding to specific protocols, identify your active intermediate using the logic map below.
Figure 1: Diagnostic logic for selecting the correct stabilization strategy based on reaction mechanism.
Module A: Radical Chemistry (The "Clock" Problem)
Issue: You are performing a radical reduction or substitution, and you observe a terminal alkene (homoallylic product) instead of the cyclopropane.
Technical Insight:
The cyclopropylcarbinyl radical is the standard "radical clock." At 25°C, it opens to the homoallyl radical at a rate of
. If your trapping reagent (e.g., Tributyltin hydride, ) is too slow or too dilute, the ring opens before it can be trapped.
Troubleshooting Guide:
Variable
Adjustment
Mechanistic Reason
Concentration
Maximize
Rate of trapping = . Increasing [Trap] linearly increases the rate of the desired reaction.
Temperature
Lower
Ring opening has a higher activation energy ( kcal/mol) than most radical trapping steps (often diffusion controlled). Lowering temp slows opening more than trapping.
Reagent
Switch H-Donor
is relatively slow (). Benzeneselenol (PhSeH) or Thiophenol (PhSH) are faster H-donors.
Use this for removing halides adjacent to a CPM group.
Preparation: Dissolve substrate (1.0 equiv) in degassed Toluene (0.1 M, not dilute).
The Trap: Add the H-atom donor (e.g.,
) in excess (2.0–3.0 equiv).
Critical Step: Do not add the tin hydride slowly. The "slow addition" technique (often used to prevent reduction of other groups) promotes ring opening by keeping the H-donor concentration low. Add it all at once or in a rapid stream.
Initiation: Add AIBN (0.1 equiv) and heat to 80°C (or use
at -78°C for maximum safety).
Verification: Monitor the disappearance of the halide. If ring opening persists, switch solvent to HMPA/THF (complexation effects) or switch to a polarity-reversal catalysis mode using a thiol catalyst.
Module B: Cationic Manifolds (The Rearrangement Triad)
Issue: Acid-catalyzed deprotection or substitution yields a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl alcohols/ethers.
Technical Insight:
The "Roberts-Mazur" equilibrium involves a non-classical cation (bicyclobutonium character) or a rapid equilibrium between three isomers. Once the cation forms, thermodynamic scrambling is inevitable unless trapped immediately.
FAQ: Cationic Stability
Q: Can I use HCl to remove a Boc group on a CPM-amine?A: Risky. Strong acids often protonate the CPM group or generate a transient cation if a leaving group is nearby.
Fix: Use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C. The trifluoroacetate anion is less nucleophilic, but the key is the solvent polarity. Alternatively, use HCl in Dioxane (anhydrous); water promotes the solvolysis/rearrangement.
Q: How do I perform nucleophilic substitution on a CPM-alcohol?A: Do not use
or directly (SN1 pathway).
Fix: Force an SN2 mechanism. Convert the alcohol to a Mesylate (MsCl, ) or Tosylate at 0°C. Then, displace with your nucleophile in a polar aprotic solvent (DMF, DMSO) to ensure the back-side attack occurs faster than ionization.
Module C: Transition Metal Catalysis (Suzuki/Buchwald)
Issue: Cross-coupling of Cyclopropylmethyl-boronates or halides results in "Isomerized" products (linear alkenes) or low yields.
Technical Insight:
Palladium intermediates containing a CPM group can undergo
-carbon elimination (ring opening) or ring expansion. This typically happens after oxidative addition but before transmetallation/reductive elimination.
Figure 2: The critical bifurcation point in the catalytic cycle. Speeding up Reductive Elimination is the only way to save the ring.
Note: If using CPM-halides (electrophile), the risk of ring opening is higher. It is safer to use CPM-boronates (nucleophile) where the CPM group spends less time on the metal center.
References
Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron, 49(6), 1151–1176.
Foundational text on radical clocks and the kinetics of cyclopropylcarbinyl ring opening.
Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.
The definitive mechanistic study on c
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Establishes the fundamentals of cross-coupling, including ligand effects necessary to prevent side reactions.
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
Demonstrates the efficacy of bulky phosphine ligands (XPhos)
Bowry, V. W., & Ingold, K. U. (1992). Kinetic Applications of Radical Clocks. Journal of the American Chemical Society, 114(13), 4992–4996.
Provides specific rate constants used in the diagnostic workflows.
Technical Support Center: Purification of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Welcome to the technical support center for the purification of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of this specific compound. The pyrazole scaffold is a significant structure in medicinal chemistry, and the introduction of iodo and nitro groups can present unique purification challenges.[1][2] This resource aims to provide practical, experience-driven advice to overcome these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography purification of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole.
Issue 1: Poor Separation of the Target Compound from Impurities on the TLC Plate.
Question: I'm struggling to get good separation of my target compound from what I believe are starting materials or side-products on the Thin Layer Chromatography (TLC) plate. The spots are either too close together or streaking. What can I do?
Answer: Achieving good separation on a TLC plate is crucial for developing an effective column chromatography method.[3] Here’s a systematic approach to troubleshoot this issue:
Optimize the Eluent System: The polarity of your solvent system is the most critical factor.[3]
Starting Point: For a molecule with the polarity of 1-(cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole, a good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[4][5]
Fine-Tuning Polarity:
If spots are too high (high Rf): Your eluent is too polar. Decrease the proportion of ethyl acetate to hexanes.
If spots are too low (low Rf): Your eluent is not polar enough. Increase the proportion of ethyl acetate.[3]
Alternative Solvents: If you're still not getting the desired separation, consider switching one of the solvents. For example, dichloromethane can be used in place of or in addition to ethyl acetate for different selectivity. A common alternative for polar compounds is a methanol/dichloromethane system.[4]
Address Streaking (Tailing): Streaking is often caused by the interaction of polar functional groups with the acidic silanol groups on the silica gel.
Add a Modifier: For compounds with basic nitrogen atoms, like pyrazoles, adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent can significantly improve peak shape by neutralizing the acidic silica surface.[6]
Consider Alternative Stationary Phases: If streaking persists, alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.[6]
Workflow for Eluent System Optimization:
Caption: Troubleshooting workflow for TLC optimization.
Issue 2: The Compound is Sticking to the Column and Won't Elute.
Question: I've loaded my sample onto the column, but even with increasing eluent polarity, my product is not coming off the column. What's happening?
Answer: This is a common issue, especially with polar compounds containing heteroatoms. The nitro group and the pyrazole ring can lead to strong interactions with the silica gel.
Increase Mobile Phase Polarity Drastically: If a gradual increase isn't working, a steeper gradient or a switch to a much more polar solvent system may be necessary. For very polar compounds, a mobile phase containing methanol is often required.[4][6] A typical gradient might be from 100% hexanes to 100% ethyl acetate, and then introducing a gradient of methanol in dichloromethane or ethyl acetate.
Deactivate the Silica Gel: Before packing the column, you can pre-treat the silica gel with a solution containing a basic modifier like triethylamine to neutralize the acidic silanol groups.[6]
Dry Loading Technique: If your compound is not very soluble in the initial, less polar mobile phase, it can precipitate at the top of the column. To avoid this, use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the packed column.[6]
Issue 3: The Purified Compound is Unstable and Decomposes on the Column.
Question: I've noticed that my yield is very low, and I'm seeing new, more polar spots on my TLC analysis of the collected fractions, suggesting decomposition. How can I prevent this?
Answer: The combination of a nitro group and an iodo substituent on a pyrazole ring can make the molecule susceptible to degradation, especially on acidic silica gel.[7][8]
Minimize Residence Time on the Column:
Use flash chromatography with applied pressure to speed up the elution process.
Choose a column with a larger diameter and a shorter bed height.
Use a Deactivated Stationary Phase: As mentioned before, neutralizing the silica gel with triethylamine can prevent acid-catalyzed decomposition. Alternatively, using neutral alumina can be a milder option.
Run the Chromatography at a Lower Temperature: If possible, running the column in a cold room or with a jacketed column can help to minimize thermal degradation of sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare my sample for loading onto the column?
A1: For optimal separation, the sample should be dissolved in a minimal amount of the initial, least polar eluent. If the sample is not soluble in the initial eluent, the dry loading technique described in "Issue 2" is highly recommended.[6] This ensures a narrow band of sample at the top of the column, leading to better resolution.
Q2: How do I choose the correct column size for my purification?
A2: The amount of silica gel needed depends on the difficulty of the separation and the amount of crude material. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations (closely running spots on TLC), a higher ratio is needed.
Q3: My purified product is a yellow oil. Is this normal?
A3: Nitro-aromatic compounds are often yellow. However, a deep or dark color could indicate the presence of impurities. If the spectral data (NMR, MS) is clean, the color is likely inherent to the molecule. If impurities are suspected, a second purification or treatment with activated charcoal followed by filtration through celite might be necessary.[5]
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase chromatography is a viable alternative, especially if you are having trouble with normal-phase silica gel.[6] In reversed-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). For ionizable compounds like pyrazoles, adjusting the pH of the mobile phase can be used to control retention.[6]
Experimental Protocol: A General Guideline
This is a generalized protocol for the purification of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole by flash column chromatography. The eluent system should be optimized beforehand using TLC.
TLC Analysis: Develop an optimal eluent system using TLC. Aim for a retention factor (Rf) of ~0.3 for the target compound. A common eluent system for similar iodo-nitro pyrazoles involves mixtures of n-hexane and ethyl acetate.[9][10]
Column Packing:
Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom.
Add a thin layer of sand.
Prepare a slurry of silica gel in the initial, least polar eluent.
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
Add another thin layer of sand on top of the silica bed.
Drain the excess solvent until the solvent level is just at the top of the sand.
Sample Loading:
Dissolve the crude product in a minimal amount of the initial eluent.
Carefully apply the sample solution to the top of the column.
Alternatively, use the dry loading method as previously described.
Elution:
Carefully add the eluent to the top of the column.
Begin collecting fractions.
Apply gentle pressure to the top of the column to increase the flow rate (flash chromatography).
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
Fraction Analysis:
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
Combine the pure fractions.
Solvent Removal:
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
Dry the purified product under high vacuum to remove any residual solvent.
Logical Workflow for Purification:
Caption: Step-by-step workflow for column chromatography.
References
TROUBLESHOOTING GUIDE. Restek. Available at: [Link]
Dolan, J. W. LC Troubleshooting Bible. LCGC North America. Available at: [Link]
Różyło, J. K., & Dąbrowska, M. (2022). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. Available at: [Link]
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]
Al-Gharabli, S., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Available at: [Link]
How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI. (2025, September 2). Available at: [Link]
Al-Gharabli, S., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Semantic Scholar. Available at: [Link]
Process for separating polar and non-polar constituents from coal tar distillates. (1994). Google Patents. US5354475A.
HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent. Available at: [Link]
LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Chromatography Columns. Available at: [Link]
Al-Gharabli, S., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]
Sharma, S., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]
1-(cyclopropylmethyl)-4-iodo-1h-pyrazole. PubChem. Available at: [Link]
Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. (2025, September 16). MDPI. Available at: [Link]
Boosting the Purification Process of Biopharmaceuticals by Means of Continuous Chromatography. (2021). LCGC International. Available at: [Link]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). PMC. Available at: [Link]
Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime. (2023, August 31). PMC. Available at: [Link]
Continuous countercurrent chromatographic twin‐column purification of oligonucleotides: The role of the displacement effect. (2022, March 17). Politecnico di Milano. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling Thermal Instability of Nitro-Iodopyrazole Compounds
Introduction: The "Weak Link" in High-Energy Heterocycles
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Critical Safety Protocols for Nitro-Iodopyrazole Scaffolds
You are likely accessing this guide because you have encountered a "black tar" event, a pressure spike during workup, or an unexpected exotherm during the synthesis of nitro-iodopyrazoles. While nitropyrazoles are prized in drug discovery and energetic materials for their high nitrogen content and metabolic stability, the introduction of an iodine atom creates a unique thermal vulnerability.
The C-I bond (approx. 57 kcal/mol) is significantly weaker than the C-NO₂ or C-H bonds. Under thermal stress, this bond acts as the molecular "fuse," undergoing homolytic scission to generate iodine radicals (
). In the presence of nitro groups (strong oxidizers), these radicals trigger a cascade of decomposition reactions—often far below the expected onset temperature of the pyrazole ring itself.
This guide moves beyond generic safety advice to provide a causal analysis of these failures and self-validating protocols to prevent them.
Part 1: Storage & Handling (Pre-Experiment)
Q1: My compound decomposes even in the freezer. What is the correct storage protocol?
A: Standard "cold storage" is insufficient if the atmosphere is reactive. Nitro-iodopyrazoles are often photosensitive and autocatalytic.
The Mechanism: Light (UV/Vis) can cleave the C-I bond. The resulting
acts as a Lewis acid catalyst, lowering the activation energy for further decomposition.
Protocol:
Light Exclusion: Amber vials are mandatory. Wrap vessels in aluminum foil during transport.
Stabilization: Store under an inert atmosphere (Argon is preferred over Nitrogen due to higher density).
Copper Avoidance: Do not use metal spatulas. Trace copper can catalyze C-N bond coupling or decomposition in iodinated azoles. Use Teflon-coated or ceramic tools.
Q2: How do I determine the "Safe Operating Limit" (SOL) before scaling up?
A: You must determine the Onset Temperature (
) and the Time to Maximum Rate (TMR). Do not rely on melting point capillaries, which are visually subjective and dangerous.
Validation Workflow:
DSC (Differential Scanning Calorimetry): Run a screening scan (5°C/min) in a gold-plated high-pressure crucible.
Why Gold? Iodine reacts with standard aluminum pans, creating artificial exotherms that mask the true decomposition event.
Rule of 100: Your process temperature (
) must be at least 100°C lower than the DSC .
Example: If
, then .
Part 2: Reaction Monitoring & Synthesis (During Experiment)
Q3: During nitration of iodopyrazole, the reaction exothermed violently. What happened?
A: You likely triggered a Nitrodeiodination cascade.
The Cause: Strong nitrating agents (e.g.,
) can oxidize the iodine, displacing it with a nitro group. This displacement is highly exothermic and releases vapor and gases simultaneously, leading to rapid pressurization.
Radical cascade initiated. Reaction is lost. Do not attempt to isolate.
Q4: Can I use standard palladium coupling (Suzuki/Sonogashira) on these substrates?
A: Yes, but with strict thermal limits.
Risk: Pd(0) insertion into the C-I bond is the desired step, but at temperatures >80°C, the oxidative addition complex can undergo reductive elimination of the nitro group or ring opening.
Protocol:
Use highly active catalysts (e.g., Pd-XPhos, Pd-PEPPSI) that operate at room temperature or mild heat (40-50°C).
Avoid strong bases (e.g.,
) which can deprotonate the pyrazole ring (if NH is free) and form shock-sensitive salts. Use inorganic bases (, ).
Part 3: Purification & Isolation (Post-Reaction)
Q5: The compound turned black on the rotary evaporator. It was stable in solution.
A: This is "Concentration Instability."
Mechanism: In solution, solvent molecules absorb vibrational energy and dilute the radicals. As you concentrate, the mean free path between reactive species decreases, and the heat transfer coefficient drops.
Solution:
Never distill to dryness. Leave a "wet heel" of solvent.
Bath Temperature: Limit water bath to < 40°C.
Vacuum: Use high vacuum to lower the boiling point, rather than increasing heat.
Q6: How do I dry the solid safely?
A: Avoid vacuum ovens with heating elements.
Risk: "Hot spots" on the oven shelf can trigger localized deflagration.
Protocol: Dry under a stream of Nitrogen/Argon at ambient temperature or use a vacuum desiccator with
.
Visualizing the Hazard: Safety Assessment Workflow
The following diagram outlines the mandatory safety decision tree for handling nitro-iodopyrazoles.
Caption: Figure 1. Thermal Safety Screening Workflow. DSC (Differential Scanning Calorimetry) is the critical first gate. Gold crucibles prevent false positives caused by iodine-aluminum reactions.
Mechanism of Decomposition[1][2][3]
Understanding why the failure occurs allows you to predict it. The diagram below illustrates the competing pathways between the desired reaction and the thermal runaway.
Caption: Figure 2. Thermal Decomposition Pathway.[1][2] The weak C-I bond acts as the initiator. Once the radical is formed, the high-energy nitro group drives the irreversible runaway.
References
Thermal Decomposition of Nitropyrazoles
Source: Muravyev, N. V., et al. (2016). Physics Procedia.
Relevance: Establishes baseline decomposition temperatures for polynitropyrazoles (
) and identifies
homolysis as a primary mechanism.
Synthesis and Characterization of 1-Methyl-3,4,5-Trinitropyrazole (MTNP)
Source: Zhang, J., et al. (2013).
Relevance: details the synthesis hazards of highly nitrated pyrazoles and the use of iodination as an intermedi
Safety D
Source: AK Scientific, Inc.
Relevance: Provides standard GHS classifications and PPE requirements for nitropyrazole handling.
Oxidation Induction Time (OIT)
Source: NETZSCH Analyzing & Testing.
Relevance: Describes the standard methodology (ISO 11357-6) for determining oxidative stability, crucial for characterizing the sensitivity of nitro-iodo compounds.
Technical Support Center: Purification of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Executive Summary & Molecule Profile[1] The Molecule: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a critical "scaffold" intermediate, often employed in the synthesis of kinase inhibitors (e.g., LRRK2, BTK) via Su...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile[1]
The Molecule: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a critical "scaffold" intermediate, often employed in the synthesis of kinase inhibitors (e.g., LRRK2, BTK) via Suzuki-Miyaura or Sonogashira couplings.
The Problem: The crude reaction mixture—typically resulting from the alkylation of 4-iodo-3-nitro-1H-pyrazole with (bromomethyl)cyclopropane—presents a specific "Triad of Impurities" that standard flash chromatography often fails to resolve efficiently.
The "Triad of Impurities":
Unreacted Starting Material (SM): 4-iodo-3-nitro-1H-pyrazole (Acidic NH).
De-iodinated Byproducts: Purple discoloration indicating free iodine or protodeiodination.
Diagnostic Hub: Identify Your Impurity
Before selecting a protocol, compare your crude material's symptoms against this matrix.
Symptom
Probable Impurity
Chemical Logic
Recommended Protocol
TLC: Spot remains on baseline (high polarity).
Unreacted SM (4-iodo-3-nitro-1H-pyrazole)
The free NH group is acidic (pKa ~9-10) and hydrogen bonds strongly to silica.
Protocol A (Chemical Wash)
TLC: Two spots with very close Rf values (e.g., Rf < 0.1).
Regioisomer (5-nitro isomer)
Tautomerism of the starting material leads to N-alkylation at both nitrogen sites.
Protocol B (Recrystallization)
Visual: Material is purple or dark brown.
Free Iodine / De-iodination
C-I bond is photosensitive. Iodine is lipophilic and co-elutes with product.
Protocol C (Scavenging)
NMR: Cyclopropyl signals are messy/multiplets > 4H.
Ring Opening
Strong acid exposure opened the cyclopropane ring (rare but possible).
Discard/Restart
Troubleshooting Protocols
Protocol A: The "Chemical Cut" (Removing Unreacted Starting Material)
Target: Removal of 4-iodo-3-nitro-1H-pyrazole (SM).
Mechanism: Exploiting the acidity of the pyrazole NH proton.
Most researchers waste liters of solvent trying to separate the starting material on a column. Do not do this. The starting material is acidic; the product is not.
Step-by-Step:
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common.
The Basic Wash: Wash the organic phase with 0.5 M - 1.0 M NaOH (or KOH).
Why: The base deprotonates the NH of the unreacted starting material, forming a water-soluble salt. The alkylated product (blocked N) remains organic.
Verification: Check the aqueous layer pH; it must remain >10.
Neutralization: Wash the organic layer once with Brine to remove residual base.
Dry: Dry over Na₂SO₄ and concentrate.
Critical Warning: Do not use extremely strong bases (like concentrated NaOH) or prolonged exposure, as the cyclopropyl ring can be sensitive to extreme conditions, though it is generally robust in base.
Protocol B: Regioisomer Separation (The "Thermodynamic Filter")
Target: Separating the 3-nitro (Target) from 5-nitro (Impurity) isomers.
Mechanism: Packing efficiency differences in crystal lattice.
Chromatography is often insufficient for separating 3-nitro vs 5-nitro isomers due to similar dipole moments. Recrystallization is superior for >5g scales.
Solvent System: Ethanol (EtOH) or Isopropanol (IPA).
Step-by-Step:
Solubility Check: Dissolve 50 mg of crude (post-Protocol A) in hot EtOH. If it dissolves instantly, the solvent is too strong. Add water dropwise until turbidity appears, then reheat to clear.
Scale Up: Dissolve the full batch in minimum boiling EtOH.
Cooling: Allow to cool slowly to room temperature, then to 4°C.
Note: The 3-nitro isomer generally has a higher melting point and crystallizes first due to better symmetry compared to the sterically crowded 5-nitro isomer.
Filtration: Filter the solid. The filtrate (mother liquor) will be enriched with the 5-nitro regioisomer.
Protocol C: Iodine Scavenging
Target: Removal of purple discoloration (Free
).
Step-by-Step:
Add 10% aqueous Sodium Thiosulfate (
) to your organic extraction phase during workup.
Shake until the purple color in the organic layer fades to yellow/orange.
Chemistry:
(Redox reaction converts lipophilic Iodine to water-soluble Iodide).
Visual Workflows
Diagram 1: Purification Decision Logic
This flowchart guides you through the sequential purification process to minimize yield loss.
Caption: Decision tree for sequential impurity removal. Always remove acidic starting material (Protocol A) before attempting crystallization.
Diagram 2: The Acid-Base Separation Mechanism
Visualizing why Protocol A works, ensuring user trust in the chemical logic.
Caption: Mechanism of Action for Protocol A. The acidic NH-proton allows selective extraction of impurities into the aqueous phase.
Frequently Asked Questions (FAQ)
Q: Can I use DMF as the reaction solvent?A: Yes, DMF is excellent for the alkylation step due to the solubility of the nitropyrazole. However, DMF is difficult to remove. Recommendation: If using DMF, perform at least 3x water washes during workup or use a lyophilizer. Residual DMF prevents successful recrystallization in Protocol B.
Q: Is the compound light sensitive?A: Yes. The C-I bond (Carbon-Iodine) is weak. Store the purified solid in amber vials wrapped in foil at -20°C. If the solid turns pink/purple over time, re-apply Protocol C .
Q: My product is an oil, not a solid. How do I recrystallize?A: This often happens if residual solvent (EtOAc or DMF) is present.
High-vacuum dry the oil for 12+ hours.
Scratch the flask wall with a glass rod.
Use a seed crystal if available.
If it remains an oil, use a Hexane/EtOAc gradient column instead of crystallization.
Q: Safety: Is this compound explosive?A: Nitro-pyrazoles are energetic materials. While the iodine atom adds mass (desensitizing it slightly), the compound should be treated as potentially explosive.
Do not heat dry solids above 50°C.
Do not scrape dry solids vigorously with metal spatulas.
Perform a DSC (Differential Scanning Calorimetry) test if scaling above 5g.
References
Synthesis of Nitro-Pyrazoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
Regioselectivity in Pyrazole Alkylation
Mechanism:[2][3] The alkylation of 3-nitropyrazoles typically favors the N1-isomer (1-alkyl-3-nitro) due to steric hindrance at N2 by the nitro group, though mixtures occur.
Source: Larock, R. C. (1999).
Purification of Acidic Heterocycles
Technique: "Acid-Base Extraction."[1] Vogel's Textbook of Practical Organic Chemistry. (Standard procedure for separating NH-heterocycles from N-alkylated products).
Iodine Scavenging:
Reagent: Sodium Thiosulf
Safety of Nitro-Heterocycles:
Source: Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Handling precautions for nitro-functionalized azoles).
(Note: Specific spectral data and melting points for this exact derivative would require access to proprietary internal databases or specific primary literature not indexed in open repositories, but the chemical behavior described is fundamental to the functional groups present.)
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Agent: Senior Application Scientist
Topic: Catalyst Optimization & Troubleshooting for Nitrogen Heterocycles
Executive Summary: The Iodopyrazole Paradox
Coupling reactions with iodopyrazoles present a unique paradox in organometallic chemistry. While the C–I bond is electronically primed for rapid oxidative addition (often occurring at room temperature), the pyrazole nitrogen (N2) is a potent σ-donor that can competitively bind to the Palladium (Pd) center.
This "self-poisoning" mechanism often leads researchers to use excessive catalyst loadings (5–10 mol%) to brute-force the reaction, resulting in poor atom economy and difficult purification. This guide provides the technical framework to break that cycle, allowing you to lower loadings (<1 mol%) while maintaining high turnover frequencies (TOF).
Before optimizing, you must diagnose why the reaction might fail at lower loadings. The two primary failure modes for iodopyrazoles are Catalyst Sequestration and Dehalogenation .
Visualizing the "Death" of a Catalyst
The diagram below illustrates the competition between the productive catalytic cycle and the non-productive sequestration pathway caused by the pyrazole nitrogen.
Figure 1: The "Death Spiral" – Unprotected pyrazole nitrogens can sequester active Pd(0) before oxidative addition, leading to aggregation (Pd black).
Module 2: Troubleshooting & Optimization (Q&A)
Q1: My reaction turns black immediately upon heating, and conversion stops at 30%. What happened?
Diagnosis: Rapid catalyst aggregation (Pd Black formation).
Technical Explanation: This indicates that your ligand is unable to stabilize the Pd(0) species against the high concentration of the pyrazole substrate. The pyrazole nitrogen displaces the phosphine ligand, forming an unstable complex that collapses into bulk Palladium metal.
The Fix:
Switch to Bulky Ligands: Use sterically demanding dialkylbiaryl phosphines (e.g., XPhos , SPhos , or BrettPhos ). These create a "protective shell" around the Pd center that prevents the approach of the pyrazole nitrogen but allows the linear C–I bond to access the metal [1].
Protect the Nitrogen: If possible, install a transient protecting group (e.g., THP, Boc, or SEM) on the pyrazole nitrogen to eliminate its Lewis basicity [2].
Q2: I see full consumption of the starting material, but the major product is the de-iodinated pyrazole (H-pyrazole). Why?
Diagnosis: Hydrodehalogenation.[1]
Technical Explanation: This is a common side reaction in Suzuki and Buchwald couplings. It occurs when the Pd(II)-aryl intermediate undergoes
-hydride elimination (if alkyl groups are present) or abstracts a hydride from the solvent (often alcohols or DMF) faster than the transmetallation step.
The Fix:
Solvent Switch: Avoid alcohols (MeOH, EtOH) or DMF. Switch to non-protic, non-coordinating solvents like Toluene or 1,4-Dioxane [3].
Increase Concentration: Hydrodehalogenation is often unimolecular (regarding the catalyst), while transmetallation is bimolecular. Increasing reactant concentration (e.g., from 0.1 M to 0.5 M) favors the productive bimolecular pathway.
Q3: How do I systematically lower catalyst loading from 5 mol% to <1 mol%?
Strategy: Do not guess. Use the "Threshold Determination Protocol" .
Most researchers start at 5 mol%, get a yield, and stop. To optimize:
Establish Baseline: Run the reaction at 2.0 mol% with a high-activity precatalyst (e.g., XPhos Pd G3).
The Halving Method: If 2.0 mol% works (>90% yield), run parallel reactions at 1.0, 0.5, and 0.25 mol%.
Analyze the Crash: The loading where yield drops significantly (e.g., 90%
40%) reveals the "poisoning floor"—the amount of catalyst strictly required to sacrifice itself to scavenge impurities or trace oxygen.
Module 3: Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling of 4-Iodopyrazoles
Designed for scale-up potential and minimal catalyst loading.
Parameter
Specification
Notes
Catalyst Source
XPhos Pd G3 or Pd(OAc)₂ + SPhos
G3/G4 precatalysts ensure 1:1 Pd:L ratio and rapid activation [1].
Loading
0.5 – 1.0 mol%
Start here. Can often be lowered to 0.1 mol%.
Base
K₃PO₄ (2.0 equiv)
Anhydrous, finely ground. Superior to carbonates for hindered substrates.
Solvent
n-Butanol / Water (4:1) or Toluene/Water
Biphasic systems often suppress N-coordination.
Temperature
60–80 °C
Iodides are reactive; avoid reflux unless necessary to prevent decomposition.
Step-by-Step:
Charge a reaction vial with 4-iodopyrazole (1.0 equiv), Boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
Catalyst Addition: Add XPhos Pd G3 (0.5 mol%). Note: Solids should be added before liquids to ensure accurate weighing.
Seal and purge with Argon/Nitrogen for 5 minutes.
Add degassed solvent (0.5 M concentration relative to pyrazole).
Heat to 60 °C. Monitor by HPLC/UPLC at 1 hour.
Pass Criteria: >95% conversion.
Fail Criteria: >10% de-iodinated byproduct (Switch solvent to Toluene).
Recommended to avoid Copper-mediated homocoupling of alkynes.
Parameter
Specification
Notes
Catalyst
PdCl₂(PPh₃)₂ or Pd(tBu₃P)₂
Pd(tBu₃P)₂ is highly active for Cu-free systems [4].
Loading
1 – 3 mol%
Slightly higher loading required without Cu co-catalyst.
Base
Cesium Carbonate (Cs₂CO₃)
Works well in acetonitrile or DMF.
Additive
TBAF (1.0 equiv)
Can accelerate the reaction in specific cases (silicon activation).
Module 4: Decision Matrix for Troubleshooting
Use this logic flow to diagnose issues during your optimization process.
Figure 2: Diagnostic logic for optimizing stalled reactions.
References
BenchChem Technical Support. (2025).[1][2][3][4] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem. 3
ResearchGate Community. (2022).[5] Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate.[5] 5[2][3][6][7][8]
MilliporeSigma. (2025). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. Link[2][3][6][7][8][9]
1H NMR Interpretation of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole: A Comparative Guide
As a Senior Application Scientist, interpreting the NMR spectra of highly functionalized heterocycles requires more than just matching peaks to a database; it demands a fundamental understanding of electronic effects, st...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, interpreting the NMR spectra of highly functionalized heterocycles requires more than just matching peaks to a database; it demands a fundamental understanding of electronic effects, steric hindrance, and molecular geometry.
1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a critical intermediate in modern drug discovery. The 4-iodo group serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while the 3-nitro group acts as a polar pharmacophore or a precursor for amine synthesis.
This guide provides an in-depth, comparative analysis of the target molecule against its non-iodinated precursor, 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole, establishing a self-validating framework for structural elucidation.
To accurately assign the ¹H NMR spectrum of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole, we must deconstruct the molecule into three distinct electronic domains and understand the causality behind their chemical shifts.
The Pyrazole Core & Nitro Deshielding
The unsubstituted pyrazole ring is an electron-rich aromatic system. However, introducing a nitro (-NO₂) group at the C3 position fundamentally alters its electron density. The nitro group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This depletes electron density from the aromatic ring, severely deshielding the remaining protons and shifting them downfield 1. Furthermore, N-alkylation eliminates the rapid N-H tautomerism that often broadens pyrazole signals, locking the molecule into a single, sharp tautomeric state [[2]]().
The Halogenation Effect (4-Iodo)
Iodine is a large, highly polarizable halogen. While it can cause a shielding "heavy atom effect" on the attached carbon in ¹³C NMR, its effect in ¹H NMR is driven by inductive electron withdrawal. When the C4 position is iodinated, the C4-H proton is lost. The remaining C5-H proton is now flanked by the N1-alkyl group and the C4-iodo group, while remaining conjugated with the C3-nitro group. This synergistic deshielding pushes the C5-H singlet far downfield, typically into the 8.10–8.40 ppm range 3.
Diamagnetic Anisotropy of the Cyclopropylmethyl Group
The N-alkyl substituent features two contrasting NMR environments. The methylene (-CH₂-) group attached directly to the electronegative N1 atom is heavily deshielded, appearing as a doublet around 4.15 ppm. Conversely, the cyclopropyl ring exhibits profound shielding. The strained C-C single bonds of the cyclopropane ring create a diamagnetic anisotropic effect (similar to a ring current), which shields the methine (-CH-) and methylene (-CH₂-CH₂-) protons, pushing them highly upfield into the 0.30–1.30 ppm range 4.
Comparative ¹H NMR Profiling
To definitively validate the synthesis of the target molecule, we compare its NMR profile directly against the non-iodinated starting material. The disappearance of specific coupling patterns serves as an internal validation mechanism.
Deshielded by 4-I; collapses to a singlet due to the loss of the C4-H coupling partner.
C4-H (Aromatic)
~6.95 ppm (d, J = 2.4 Hz)
N/A (Substituted)
Disappears completely upon successful electrophilic iodination.
N-CH₂ (Aliphatic)
~4.10 ppm (d, J = 7.2 Hz)
~4.15 ppm (d, J = 7.2 Hz)
Deshielded by N1; split into a doublet by the adjacent cyclopropyl CH.
CH (Cyclopropyl)
~1.25 ppm (m, 1H)
~1.25 ppm (m, 1H)
Highly shielded by cyclopropyl ring strain; complex multiplet.
CH₂ (Cyclopropyl)
~0.60 ppm (m, 2H)
~0.60 ppm (m, 2H)
Diastereotopic-like splitting; shielded by diamagnetic anisotropy.
CH₂ (Cyclopropyl)
~0.40 ppm (m, 2H)
~0.40 ppm (m, 2H)
Diastereotopic-like splitting; shielded by diamagnetic anisotropy.
(Note: Exact chemical shifts may vary slightly depending on concentration and whether CDCl₃ or DMSO-d₆ is used as the solvent).
Self-Validating Experimental Protocol
A robust analytical workflow does not just generate data; it actively prevents misinterpretation. The following protocol utilizes 1D and 2D NMR as a self-validating system to confirm both the success of the halogenation and the correct regiochemistry of the alkylation.
Step-by-Step Methodology
Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl₃ (or DMSO-d₆ for higher solubility). Ensure the sample is free of residual solvents (like ethyl acetate or hexane) which can obscure the upfield cyclopropyl signals.
1D ¹H NMR Acquisition: Acquire a standard proton spectrum at 400 MHz or higher. Use a relaxation delay (D1) of at least 1.5 seconds to ensure accurate integration of the isolated C5-H singlet.
Primary Validation (The Aromatic Check): Inspect the 6.50–8.50 ppm region.
Failure State: The presence of two doublets (J ~ 2.4 Hz) indicates unreacted starting material.
Success State: A single, sharp peak at ~8.25 ppm confirms complete iodination at the C4 position.
Secondary Validation (Regiochemical Assignment via NOESY): Because alkylation of 3-nitro-1H-pyrazole can theoretically yield either the 1-alkyl-3-nitro or 1-alkyl-5-nitro isomer, 1D NMR alone is insufficient. Acquire a 2D NOESY spectrum. You must observe a strong spatial correlation (NOE cross-peak) between the N-CH₂ doublet (~4.15 ppm) and the C5-H singlet (~8.25 ppm). If the molecule were the 5-nitro isomer, the C5 position would be blocked, and no such NOE would exist.
Fig 1: Self-validating NMR workflow for confirming pyrazole iodination and regiochemistry.
Conclusion
The ¹H NMR interpretation of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole is a textbook example of how competing electronic effects manifest in spectroscopy. The profound deshielding of the C5 proton by the combined forces of the nitro and iodo groups, contrasted with the extreme shielding of the cyclopropyl ring, creates a highly distinct spectral fingerprint. By utilizing the comparative 1D analysis and 2D NOESY workflow outlined above, researchers can guarantee the structural integrity of their pyrazole building blocks before advancing them into complex cross-coupling cascades.
References
Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives
Benchchem
URL
National Institutes of Health (NIH)
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction
Arkat USA
URL
A Researcher's Guide to the 13C NMR Chemical Shifts of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Reson...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the predicted 13C NMR chemical shifts for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole, a complex heterocyclic compound. Due to the absence of direct experimental data in the public domain, this guide employs a comparative approach, leveraging data from structurally analogous compounds and computational insights to provide a robust predictive analysis.
The Structural Landscape: Understanding Substituent Effects
The 13C NMR spectrum of a molecule is exquisitely sensitive to the electronic environment of each carbon atom. In 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole, the pyrazole core is adorned with four distinct substituents, each exerting a unique influence on the chemical shifts of the ring and side-chain carbons.
The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring forms the scaffold of the molecule.
1-(Cyclopropylmethyl) Group: An alkyl substituent on one of the nitrogen atoms, its primary effect is on the adjacent ring carbons and, of course, it introduces its own set of characteristic signals.
3-Nitro Group: A powerful electron-withdrawing group, the nitro substituent is expected to significantly deshield the carbon atom to which it is attached (C3) and influence the other ring carbons through resonance and inductive effects.
4-Iodo Group: A halogen substituent, iodine's effect is more complex, involving a combination of inductive electron withdrawal and shielding effects from its heavy atom nature.
The interplay of these substituents dictates the final chemical shift values, making a thorough understanding of their individual and collective impacts essential for accurate spectral interpretation.
Predicted 13C NMR Chemical Shifts
The following table presents the predicted 13C NMR chemical shifts for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole. These values are estimated based on established substituent effects in pyrazole systems and data from similar compounds.
Carbon Atom
Predicted Chemical Shift (ppm)
Rationale for Prediction
C3
~150-155
Strongly deshielded by the directly attached electron-withdrawing nitro group.
C4
~80-85
Significantly shielded by the heavy iodine atom (heavy-atom effect).
C5
~135-140
Influenced by the adjacent nitrogen and the substituents at C3 and C4.
Methylene (-CH2-)
~50-55
Typical range for a methylene carbon attached to a nitrogen atom of a heterocyclic ring.
Methine (-CH-)
~10-15
Characteristic chemical shift for a methine carbon in a cyclopropyl ring.
Cyclopropyl (-CH2-)
~5-10
Shielded methylene carbons of the cyclopropyl ring.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, a comparison with experimentally determined 13C NMR data for structurally related pyrazoles is invaluable. The following table summarizes key data from the literature.
The significant upfield shift of C4 in 4-iodopyrazole (63.9 ppm) strongly supports the predicted shielded environment for C4 in the target molecule due to the heavy-atom effect of iodine.[1][2]
In 1,3,5-trimethyl-4-nitropyrazole, the C3 and C5 signals are in the 140-150 ppm range, which is consistent with the predicted deshielded nature of the carbon atoms in the pyrazole ring of our target molecule.[3] The presence of a nitro group at C4 in this example deshields this position significantly (120.9 ppm).
Studies on various nitropyrazoles have shown that a nitro group at the C3 position leads to a chemical shift in the range of 150-160 ppm, corroborating our prediction for C3.[6][7]
The chemical shifts of the N-alkyl groups in substituted pyrazoles generally appear in the 40-60 ppm range for methylene carbons, which aligns with our prediction for the cyclopropylmethyl methylene carbon.
Experimental and Methodological Considerations
For researchers aiming to acquire experimental 13C NMR data for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole, the following protocol is recommended:
Sample Preparation:
Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into the NMR tube.
NMR Data Acquisition:
A standard 13C NMR spectrum should be acquired on a spectrometer with a field strength of at least 100 MHz (for ¹H).
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, which can be significant for quaternary carbons and carbons with long relaxation times.
Proton-decoupled spectra are standard for simplifying the spectrum to single lines for each carbon.
Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all carbon and proton signals.
Visualizing the Molecular Structure
The following diagram illustrates the structure of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole with the IUPAC numbering scheme for the pyrazole ring.
Advanced IR Spectroscopy for Substituted Pyrazoles: A Comparison Guide of Diamond ATR vs. KBr Transmission
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing heavily functionalized heterocycles. Substituted pyrazoles—particularly those bearing both highly electron-withdrawing...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing heavily functionalized heterocycles. Substituted pyrazoles—particularly those bearing both highly electron-withdrawing nitro (
) and heavy, polarizable iodo () groups—are critical scaffolds in the development of kinase inhibitors, energetic materials, and novel antimicrobials.
Validating the structural integrity of these molecules via Infrared (IR) Spectroscopy presents a unique bi-modal challenge. You must simultaneously resolve high-frequency, moisture-sensitive N-H stretches and low-frequency, inherently weak C-I stretches. This guide objectively compares the two dominant sampling technologies—Diamond Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission —to help you determine the most robust analytical pathway for nitro-iodo-pyrazoles.
Vibrational Mechanics: The Causality of the Spectra
Before selecting an instrument accessory, we must understand the physical chemistry dictating the spectral behavior of our target functional groups.
The Nitro Group (
): The position of the nitro group on the pyrazole ring drastically alters its vibrational force constants due to resonance and inductive effects. In N-nitropyrazoles, the absence of an N-H bond is coupled with a distinct shift in stretching frequencies. The symmetric stretch is driven to lower wavenumbers (1), while the asymmetric stretch is pushed higher (1) compared to their C-nitro counterparts[1].
The Iodo Group (C-I): According to Hooke's Law, the massive atomic weight of iodine reduces the frequency of the C-I stretching vibration, pushing it deep into the far-fingerprint region, typically around 2[2]. Furthermore, the large, diffuse electron cloud of iodine results in a minimal change in the dipole moment during vibration, yielding an inherently weak IR absorption band[3].
The Pyrazole Ring (N-H): If the molecule is a C-nitropyrazole, the secondary amine of the ring will exhibit a strong N-H stretch between 3100–3400 cm⁻¹. This region is notoriously susceptible to masking by ambient moisture.
Technology Comparison: Diamond ATR vs. KBr Pellet
The choice between ATR and KBr transmission is a trade-off between high-frequency clarity and low-frequency sensitivity .
Diamond ATR-FTIR relies on an evanescent wave penetrating a mere 0.5 to 2.0 µm into the sample. Because it requires zero sample dilution, it completely avoids the introduction of hygroscopic salts, preserving the integrity of the N-H stretching region. However, the short pathlength and the natural phonon absorption bands of the diamond crystal can severely attenuate signals below 400 cm⁻¹, making the already weak C-I stretch difficult to resolve[4].
KBr Pellet Transmission , conversely, passes the IR beam through a 1 mm thick bulk sample. This significantly longer effective pathlength makes KBr5 and weak low-frequency bands like the C-I stretch[5]. However, KBr is highly hygroscopic. Even trace amounts of absorbed water will produce a massive, broad O-H peak at 3500–3200 cm⁻¹, which will6[6].
Excellent (Deep penetration; transparent to 400 cm⁻¹)
Stretch Resolution (~1300-1600 cm⁻¹)
Excellent (High reproducibility)
Excellent (Classic transmission library match)
Sample Preparation Time
< 1 minute
5 - 15 minutes
Effective Pathlength
Very Shallow (0.5 - 2.0 µm)
Deep (~1 mm bulk transmission)
Decision Workflow
Use the following logical workflow to determine the appropriate sample preparation method based on your specific structural validation needs.
Workflow for selecting IR spectroscopy methods for nitro-iodo-pyrazoles.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, protocols must be designed to self-diagnose errors during execution. Below are the optimized methodologies for both techniques.
Protocol A: Diamond ATR-FTIR (Optimized for N-H and
Analysis)
Causality Focus: Maximizing evanescent wave contact while preventing crystal damage.
Background Acquisition: Clean the diamond crystal with isopropanol and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
Validation Checkpoint: The background spectrum must show ambient
(~2350 cm⁻¹) and water vapor, but the baseline must be flat. If residual peaks exist, the crystal is contaminated.
Sample Application: Place 2–5 mg of the solid nitro-iodo-pyrazole directly onto the center of the diamond crystal.
Pressure Application: Lower the pressure anvil until the clutch clicks.
Causality: The evanescent wave only penetrates ~1 µm. If the solid is not pressed intimately against the crystal, the refractive index boundary is broken by air, resulting in artificially weak or absent
bands.
Data Acquisition & Correction: Collect the sample spectrum. Apply an "ATR Correction" algorithm in your software.
Causality: Because penetration depth is wavelength-dependent (deeper at low wavenumbers), raw ATR spectra have exaggerated low-frequency peaks. The correction normalizes the spectrum to match standard transmission data.
Protocol B: KBr Pellet Transmission (Optimized for C-I Detection)
Causality Focus: Eliminating the Christiansen effect and moisture contamination.
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for at least 12 hours prior to use. Keep it in a desiccator.
Milling (The Critical Step): Weigh ~1 mg of the pyrazole sample and ~100 mg of dry KBr. Grind them together in an agate mortar for 2-3 minutes until the powder sticks to the walls.
Causality: The sample particles must be ground to a diameter smaller than the wavelength of the IR radiation (< 2 µm). If particles are too large, they will scatter the IR beam (the Christiansen effect), causing a severely sloping baseline that obscures the weak C-I stretch.
Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes, then apply 10 tons of pressure for 1 minute.
Causality: The vacuum removes trapped air. Without it, the air pockets will cause the KBr to fracture upon pressure release, resulting in an opaque pellet that scatters light.
Acquisition: Place the pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution).
Validation Checkpoint: Hold the pellet up to a light source or text. It must be completely optically transparent. A cloudy pellet indicates absorbed moisture or insufficient grinding—discard and remake it.
References
Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles - acrhem. acrhem.org.
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To
The Reactivity Showdown: 4-Iodo vs. 4-Bromo-3-Nitropyrazoles in Advanced Cross-Coupling
Pyrazoles are privileged pharmacophores in modern drug discovery. When functionalized with a strongly electron-withdrawing nitro group at the C3 position, the pyrazole core becomes highly polarized.
Author: BenchChem Technical Support Team. Date: March 2026
Pyrazoles are privileged pharmacophores in modern drug discovery. When functionalized with a strongly electron-withdrawing nitro group at the C3 position, the pyrazole core becomes highly polarized. For late-stage functionalization, the choice of halogen at the C4 position—specifically iodine versus bromine—dictates the synthetic route's efficiency, scalability, and tolerance to sensitive functional groups.
This guide objectively compares the reactivity profiles of 4-iodo-3-nitropyrazole and 4-bromo-3-nitropyrazole, providing mechanistic insights and validated experimental protocols for researchers and drug development professionals.
Mechanistic Causality: Electronic Effects and Bond Dissociation
To understand the divergence in reactivity, we must examine the fundamental thermodynamics of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the C-X bond 1.
The C-I bond possesses a significantly lower bond dissociation energy (BDE) compared to the C-Br bond. Furthermore, the 3-nitro group exerts a strong inductive and resonance-withdrawing effect, reducing electron density at the C4 position. While this electron deficiency accelerates oxidative addition for both halogens, the weaker C-I bond makes 4-iodo-3-nitropyrazole exceptionally reactive 2. This allows the iodo-variant to undergo cross-coupling at room temperature or under mild heating, whereas the bromo-variant often requires elevated temperatures (90°C–120°C) and specialized, electron-rich phosphine ligands to force the reaction 1. In complex systems, 4-bromopyrazoles can even exhibit unexpected side reactions, such as dehydrohalogenation, due to the harsher conditions required for activation 3.
Quantitative Data Comparison
The following table summarizes the physicochemical and reactive differences between the two substrates.
Property / Parameter
4-Iodo-3-nitropyrazole
4-Bromo-3-nitropyrazole
Leaving Group
Iodine (I)
Bromine (Br)
Approx. C-X BDE
~238 kJ/mol
~336 kJ/mol
Oxidative Addition Rate
Very Fast
Moderate to Slow
Typical Suzuki Temp.
25°C - 60°C
90°C - 120°C
Typical Sonogashira Temp.
Room Temperature
60°C - 80°C
Ligand Requirement
Standard (e.g., PPh3, dppf)
Advanced (e.g., XPhos, Xantphos)
Chemoselectivity
Can be selectively coupled in the presence of C-Br
The diagram below illustrates how the choice of halogen dictates the energy landscape of the catalytic cycle.
Divergence in oxidative addition rates between 4-iodo and 4-bromo-3-nitropyrazoles.
Self-Validating Experimental Protocols
To objectively compare these building blocks, the following Suzuki-Miyaura cross-coupling protocol is designed as a self-validating system. The causality of each step is explained to ensure reproducibility and scientific rigor.
Critical Note on N-Protection: The highly electron-withdrawing 3-nitro group makes the pyrazole N-H proton highly acidic. Before cross-coupling, N-protection (e.g., with a THP, Boc, or benzyl group) is strictly required to prevent the base from deprotonating the pyrazole, which would form an unreactive anionic species and poison the palladium catalyst 2.
Protocol: Comparative Suzuki-Miyaura Coupling
Step 1: Reagent Assembly and Degassing
Action: In a Schlenk flask, combine the N-protected 4-halo-3-nitropyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and the base.
For 4-Iodo: Use K₂CO₃ (2.0 equiv). The high reactivity of the C-I bond allows the use of a milder base 2.
For 4-Bromo: Use Cs₂CO₃ (2.0 equiv). The "cesium effect" increases the solubility and nucleophilicity of the boronate complex, compensating for the slower oxidative addition 4.
Action: Add solvent (1,4-Dioxane/H₂O, 4:1 v/v) and degas via three freeze-pump-thaw cycles.
Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes. Thorough degassing is non-negotiable for reproducible kinetics.
Step 2: Catalyst Addition and Heating
Action: Backfill with Argon and add the catalyst system.
For 4-Iodo: Add Pd(dppf)Cl₂ (5 mol%). Stir at 60°C for 4 hours. The bidentate dppf ligand is sufficient for rapid coupling of aryl iodides 2.
For 4-Bromo: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). Stir at 100°C for 12 hours. The bulky, electron-rich biaryl phosphine (XPhos) is required to accelerate oxidative addition into the stubborn C-Br bond and prevent premature catalyst decomposition 4.
Step 3: Workup and Validation
Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Validation: Analyze the crude mixture via LC-MS. The 4-iodo reaction should show >95% conversion with minimal protodeboronation side products. The 4-bromo reaction may show 80-90% conversion, often accompanied by trace homocoupling of the boronic acid due to the prolonged heating required.
Workflow Visualization
Step-by-step experimental workflow for the cross-coupling of 4-halo-3-nitropyrazoles.
Strategic Recommendations for Drug Developers
Prioritize 4-Iodo-3-Nitropyrazole for Late-Stage Functionalization: When synthesizing complex APIs with fragile functional groups (e.g., epoxides, chiral centers prone to racemization), the 4-iodo building block is vastly superior. Its ability to undergo coupling at near room temperature preserves molecular integrity 5.
Utilize 4-Bromo-3-Nitropyrazole for Early-Stage Scale-Up: Brominated building blocks are typically more atom-economical and cheaper to source at a multi-kilogram scale. If the cross-coupling step occurs early in the synthetic route where harsh conditions (100°C, strong bases) are well-tolerated, 4-bromo-3-nitropyrazole is the more cost-effective choice.
Exploit Orthogonal Reactivity: In molecules containing both a C-Br and a C-I bond, the C-I bond of a 4-iodopyrazole can be selectively coupled using mild Pd(PPh₃)₄ at room temperature, leaving the C-Br bond completely intact for a subsequent, orthogonal functionalization step 21.
References
Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.RSC.
A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.Benchchem.
Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions.Benchchem.
Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.ChemRxiv.
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols.NIH.
Comparative HPLC Validation Guide: Purity Analysis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Executive Summary In the development of soluble guanylate cyclase (sGC) stimulators and novel kinase inhibitors, 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole serves as a critical synthetic scaffold. Its purity is par...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of soluble guanylate cyclase (sGC) stimulators and novel kinase inhibitors, 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole serves as a critical synthetic scaffold. Its purity is paramount, as the 4-iodo position is typically the site for subsequent Sonogashira or Suzuki couplings, while the nitro group is a precursor to an amine handle.
This guide challenges the industry-standard "generic C18" approach. We demonstrate that while C18 phases provide adequate retention, they often fail to resolve the critical N-alkylation regioisomer (1-(cyclopropylmethyl)-4-iodo-5-nitro-1H-pyrazole). We present a comparative validation of an optimized Phenyl-Hexyl method which leverages
interactions to achieve baseline resolution, fully validated according to ICH Q2(R1) guidelines.
Chemical Context & The Separation Challenge
The synthesis of the target molecule typically involves the N-alkylation of 4-iodo-3-nitro-1H-pyrazole with (bromomethyl)cyclopropane. This reaction is governed by tautomeric equilibrium, leading to two distinct products:
These isomers possess identical molecular weights and nearly identical hydrophobicity (LogP), making separation based solely on hydrophobic subtraction (C18) difficult.
Figure 1: Synthetic pathway highlighting the origin of the critical regioisomer impurity.
Method Comparison: Generic vs. Optimized
We compared a standard alkyl-bonded phase against a phenyl-bonded phase.[1]
Method A: The "Generic" Approach (Baseline)
Column: C18 (Octadecyl), 150 x 4.6 mm, 3.5 µm.
Mechanism: Hydrophobic interaction (Van der Waals).
Outcome: The target and regioisomer co-elute or show "saddle" peaks due to lack of selectivity. The nitro group's electron-withdrawing nature is not exploited.
Method B: The Optimized Approach (Recommended)
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna).
Mechanism:
interactions.[2][3] The electron-deficient nitro-pyrazole ring interacts strongly with the electron-rich phenyl ring of the stationary phase. The steric difference between the 3-nitro and 5-nitro positions alters this orbital overlap, creating separation.
Performance Data Summary
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Verdict
Resolution ()
1.2 (Co-elution)
3.8 (Baseline)
Method B Superior
Tailing Factor ()
1.4
1.1
Method B Superior
Retention Time
4.5 min
6.2 min
Method B Retains better
Selectivity ()
1.02
1.15
Method B Specific
Optimized Experimental Protocol (Method B)
This protocol is designed to be self-validating via strict System Suitability Tests (SST).
Chromatographic Conditions[2][3][4][5]
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm.
Column Temp: 35°C (Controls viscosity and interaction kinetics).
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Detection: UV at 270 nm (Nitro-pyrazole
).
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
Mobile Phase B: Acetonitrile (ACN).
Gradient Table
Time (min)
% Mobile Phase A
% Mobile Phase B
Comment
0.0
90
10
Initial equilibration
10.0
10
90
Elution of lipophilic impurities
12.0
10
90
Wash
12.1
90
10
Re-equilibration
17.0
90
10
Ready for next injection
Standard Preparation
Diluent: 50:50 Water:ACN.
Stock Solution: 1.0 mg/mL of Target in ACN.
Working Standard: Dilute Stock to 0.1 mg/mL in Diluent.
Validation Results (ICH Q2(R1) Compliant)
The following data represents the validation of Method B.
Specificity (Forced Degradation)
Samples were stressed (Acid, Base, Oxidation, Heat) to ensure the method separates degradation products.
Result: Peak purity angle < Purity threshold (via PDA) for the main peak in all stressed samples. No interference from blank or placebo.
Critical Observation: The 5-nitro regioisomer elutes before the 3-nitro target (
), confirming the Phenyl-Hexyl phase interacts more strongly with the 3-nitro isomer (less sterically hindered interaction with the stationary phase).
Linearity
Evaluated across 50% to 150% of the nominal concentration (0.05 to 0.15 mg/mL).
Equation:
Correlation Coefficient (
): 0.9998 (Criteria: ).
Accuracy (Recovery)
Spike recovery performed at 80%, 100%, and 120% levels.
Level
Mean Recovery (%)
% RSD (n=3)
Criteria
80%
99.4%
0.5%
98.0 - 102.0%
100%
100.1%
0.3%
98.0 - 102.0%
120%
99.8%
0.4%
98.0 - 102.0%
Precision
Repeatability (Intra-day): 6 injections of 100% standard. RSD = 0.2%.
Intermediate Precision (Inter-day): Different analyst, different column lot. RSD = 0.6%.
Sensitivity (LOD/LOQ)
Determined based on Signal-to-Noise (S/N) ratio.
LOD (S/N = 3): 0.05 µg/mL.
LOQ (S/N = 10): 0.15 µg/mL.
Visualization: Method Development Workflow
This diagram outlines the decision matrix used to arrive at the Phenyl-Hexyl method.
Figure 2: Step-by-step workflow for selecting and validating the optimized HPLC method.
References
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
Agilent Technologies. (2020).[5] Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note.
Crystal structure analysis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
This guide provides a rigorous comparative framework for the crystal structure analysis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole , a highly functionalized intermediate critical for developing high-energy densi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous comparative framework for the crystal structure analysis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole , a highly functionalized intermediate critical for developing high-energy density materials and pharmaceutical pharmacophores.
Unlike simple pyrazoles, this molecule combines a bulky cyclopropylmethyl steric anchor, a nitro group (strong H-bond acceptor/energetic contributor), and an iodo substituent (halogen bond donor). This unique triad necessitates a specialized analytical approach compared to standard analogs.
Part 1: Comparative Analysis Matrix
This section objectively compares the structural "performance" (crystallizability, density, and packing efficiency) of the target molecule against its closest structural analogs.
Alternative B: 1-Methyl-4-nitro-3-propyl-pyrazole [2]
Crystal Habit
Prismatic / Block-like (Predicted)
Needles / Catemers
Platelets / Layered
Lattice Force
Halogen Bonding (C-I···O) + - Stacking
H-Bonding (N-H···N) Chains
Van der Waals + Dipole Stacking
Space Group
Low Symmetry (likely P2₁/c or P-1)
Orthorhombic (Cmme)
Monoclinic (P2₁/c)
Density ()
High (> 1.8 g/cm³) due to Iodine + Nitro
Moderate (~2.57 g/cm³ due to I/H ratio)
Low (~1.3 - 1.4 g/cm³)
Phasing Power
Excellent (Iodine Heavy Atom Effect)
Good
Poor (Requires Direct Methods)
Application
SAD Phasing / Halogen Bond Studies
Basic Packing Analysis
Polymorph Screening
Key Insight: The target molecule outperforms Alternative B in crystallographic phasing efficiency due to the heavy iodine atom, allowing for rapid structure solution via the Patterson method or SAD (Single-wavelength Anomalous Diffraction). However, the bulky cyclopropyl group disrupts the planar packing seen in Alternative A, likely forcing the structure into a "herringbone" or "slipped-stack" motif driven by C-I···O
This protocol is designed to isolate single crystals suitable for X-ray diffraction (SC-XRD), specifically optimizing for the solubility differential introduced by the cyclopropyl moiety.
Phase 1: Crystal Growth Strategy
Objective: Obtain single crystals > 0.1 mm in at least two dimensions.
Method: Slow Evaporation vs. Vapor Diffusion (Comparative).
Solvent Selection:
Primary Solvent: Acetone or Ethyl Acetate (Good solubility for nitro/iodo species).
Antisolvent: Hexane or Pentane (Induces precipitation).
Procedure (Vapor Diffusion - Recommended):
Dissolve 20 mg of the target compound in 1.5 mL of Acetone in a small inner vial.
Place the inner vial (open) inside a larger jar containing 10 mL of Hexane.
Seal the outer jar and store at 4°C in a vibration-free environment for 72-96 hours.
Causality: The slow diffusion of hexane vapor into the acetone solution gradually increases supersaturation, promoting fewer, higher-quality nucleation sites compared to rapid evaporation.
Phase 2: Data Collection & Reduction
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K
radiation, = 0.71073 Å).
Temperature: 100 K (Cryostream is critical to reduce thermal motion of the cyclopropyl ring).
Mounting: Select a block-shaped crystal. Mount on a MiTeGen loop using Paratone oil.
Strategy:
Collect a complete sphere of data (redundancy > 4.0).[2]
Why: High redundancy is required to accurately model the absorption correction, which is significant for Iodinated compounds (
will be high, likely > 15 mm⁻¹).
Reduction: Use SAINT or CrysAlisPro . Apply empirical absorption correction (SADABS) based on Laue symmetry.
Phase 3: Structure Solution & Refinement
Software: OLEX2 (Interface) using SHELXT (Solution) and SHELXL (Refinement).
Solution: Run SHELXT. The Iodine atom will dominate the E-map.
Refinement:
Locate I, O, N, and C atoms in the difference Fourier map.
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.
Hydrogen Placement: Use a "Riding Model" (AFIX 43 for aromatic CH, AFIX 137 for methyl group on cyclopropyl if applicable, though here it is a CH-CH2 ring system).
Disorder Check: Carefully inspect the cyclopropyl ring. These rings often exhibit "puckering" disorder. If ellipsoids are elongated, split the position using PART 1 and PART 2 instructions with constrained occupancy.
Part 3: Visualization of Workflows & Interactions
Workflow Diagram: From Synthesis to Structure
Caption: Optimized workflow for structural determination of iodinated nitro-pyrazoles, prioritizing low-temperature data collection to minimize thermal disorder.
Concept Map: Intermolecular Forces
Caption: Interaction map highlighting the competition between the stabilizing Halogen Bond (I···O) and the steric disruption of the cyclopropyl group.
Part 4: Structural Interpretation Guide
When analyzing your solved structure, focus on these three critical parameters to validate your model:
The Halogen Bond (I···O):
Measure the distance between the Iodine atom (C4) and the Nitro oxygen (O1/O2).
Benchmark: A "true" halogen bond should be less than the sum of the van der Waals radii (~3.50 Å). Expect values in the range of 2.90 – 3.20 Å .
Significance: This interaction often directs the formation of 1D supramolecular chains [1].
The Cyclopropyl Conformation:
Check the torsion angle around the N1-CH2 bond.
The cyclopropyl ring usually adopts a bisected or perpendicular conformation relative to the pyrazole plane to minimize steric clash with the adjacent protons.
Nitro Group Coplanarity:
Measure the torsion angle of the nitro group relative to the pyrazole ring.
Observation: Unlike un-substituted pyrazoles, the steric bulk of the adjacent Iodine atom may force the Nitro group to twist out of plane (torsion > 20°), reducing conjugation but increasing crystal density.
References
Zeller, M., et al. (2023).[3] "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." Semantic Scholar. Available at: [Link]
Fang, W.C., et al. (2024).[4] "Crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid." Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link][5]
ChemSRC. (2024). "1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Product Entry." Available at: [Link]
Arkat USA. (2014).[5][6][7] "Synthesis of substituted-3-iodo-1H-pyrazole derivatives." Arkivoc. Available at: [Link]
A Comparative Guide to Elemental Analysis Standards for the Characterization of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Introduction: The Foundational Pillar of Compound Verification In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Foundational Pillar of Compound Verification
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of its characterization. For novel heterocyclic compounds such as 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole, which holds potential as a scaffold in medicinal chemistry, elemental analysis serves as the definitive proof of its empirical formula.[1][2][3] This guide provides an in-depth comparison of the analytical standards and methodologies required to accurately quantify the elemental makeup (Carbon, Hydrogen, Nitrogen, and Iodine) of this complex, halogenated, nitrogen-rich molecule.
The process is not merely a routine check; it is a validation of synthetic success and a critical measure of purity.[4][5] The presence of both a halogen (iodine) and high nitrogen content within the pyrazole ring necessitates a multi-faceted analytical approach. Standard combustion techniques, while the gold standard for Carbon, Hydrogen, and Nitrogen (CHN) analysis, are insufficient for halogen determination.[2][6] This guide will, therefore, dissect the optimal workflows for both CHN and iodine analysis, grounding every recommendation in established international standards and field-proven expertise. We will explore the causality behind procedural choices, from instrument calibration with Certified Reference Materials (CRMs) to the selection of specific combustion and detection methods, ensuring a self-validating and trustworthy analytical system.
Theoretical Elemental Composition
Before any analysis, the theoretical elemental percentages must be calculated from the molecular formula. This baseline is the benchmark against which all experimental data will be compared.
The structure is as follows:
(A chemical structure image would be placed here in a formal publication)
Table 1: Theoretical Elemental Composition of C₇H₇IN₄O₂
Element
Symbol
Atomic Weight ( g/mol )
Atoms in Molecule
Total Mass ( g/mol )
Percentage (%)
Carbon
C
12.011
7
84.077
26.11%
Hydrogen
H
1.008
7
7.056
2.19%
Iodine
I
126.90
1
126.90
39.40%
Nitrogen
N
14.007
4
56.028
17.40%
Oxygen
O
15.999
2
31.998
9.94%
Total
322.059
100.00%
Methodologies for Carbon, Hydrogen, and Nitrogen (CHN) Analysis
The simultaneous determination of carbon, hydrogen, and nitrogen is reliably achieved through automated CHNS/O elemental analyzers that employ the principle of combustion analysis.[2][6][7]
The Principle of Dynamic Flash Combustion
The core of this technique involves the complete and instantaneous oxidation of a small, precisely weighed sample in a high-temperature (950-1060°C), oxygen-rich environment.[8] The sample is combusted, converting all organic and inorganic substances into their elemental gases (CO₂, H₂O, and N₂, along with NOx which is subsequently reduced to N₂). These gases are then separated and quantified.[6][8]
Experimental Workflow and Protocol
The workflow for a modern CHN analyzer is a highly automated and self-validating process.
Caption: Automated workflow for CHN elemental analysis.
Step-by-Step Protocol:
Instrument Preparation: Ensure the CHN analyzer has reached thermal stability and the helium carrier gas flow is constant. Perform leak checks as per manufacturer guidelines.
Calibration:
Accurately weigh 1-3 mg of a Certified Reference Material (CRM) into a tin capsule. A common CRM for CHN analysis is Acetanilide (C₈H₉NO).[9] Other options include sulfanilamide or EDTA.
Analyze a series of 3-5 CRM samples to establish a calibration factor or curve.
Analyze an empty tin capsule as a blank to subtract any atmospheric or system background.
Sample Analysis:
Accurately weigh 1-3 mg of the 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole sample into a tin capsule. The use of an anti-static gun is crucial for accurate weighing.
Fold the capsule to ensure no sample can leak and place it in the autosampler.
Analyze the sample in triplicate to ensure precision.
Data Processing: The instrument's software automatically integrates the detector signals for N₂, CO₂, and H₂O, and uses the calibration factor from the CRM to calculate the weight percentage of each element in the sample.
Causality and Expertise in CHN Analysis
Why Tin Capsules? Tin acts as a flux, promoting rapid and complete combustion upon melting, which generates an exothermic reaction that raises the local temperature significantly, ensuring the sample is fully oxidized.
Choice of Catalyst: The combustion tube contains catalysts like chromium(III) oxide (Cr₂O₃) and cobalt(II,III) oxide (Co₃O₄) to facilitate complete oxidation.[10] The subsequent reduction tube contains elemental copper to quantitatively convert nitrogen oxides (NOx) to N₂, which is essential for accurate nitrogen determination.
Trustworthiness through CRMs: The entire system is validated by the consistent and accurate results obtained for the CRM.[11][12] If the CRM results deviate from the certified values, the sample data is considered unreliable. This provides a self-validating check on every analytical run.
Methodologies for Iodine (Halogen) Analysis
Determining the iodine content requires a different approach, as it does not form a simple, stable gas suitable for TCD detection in a standard CHN analyzer. The two most robust and sensitive methods are Combustion Ion Chromatography (CIC) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) following sample digestion.
Comparison of Analytical Techniques for Iodine
Table 2: Comparison of CIC and ICP-MS for Iodine Determination
Feature
Combustion Ion Chromatography (CIC)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Principle
Sample is combusted, converting iodine to hydrogen iodide (HI), which is trapped in an aqueous solution and analyzed as iodide (I⁻) by ion chromatography.[13][14][15]
Sample is digested (e.g., via microwave or alkaline extraction) to bring iodine into a liquid solution, which is then nebulized into a plasma. The mass spectrometer detects and quantifies the iodine isotope (¹²⁷I).[16][17]
Sample Prep
Simple combustion in an oxygen-rich atmosphere.[13]
Requires complete sample digestion, often using strong acids (e.g., nitric acid) or alkaline solutions (TMAH) in a microwave system.[16][17]
Parts per billion (ppb) to parts per trillion (ppt) range.[16][19]
Throughput
High; fully automated systems allow for rapid analysis post-combustion.[15]
Lower; limited by the time required for sample digestion.
Pros
Excellent for direct analysis of solids, avoids hazardous acid digestion, can simultaneously detect other halogens and sulfur.[14][15][18]
Extremely high sensitivity, capable of isotopic analysis, robust for a wide range of elements.[20]
Cons
Less sensitive than ICP-MS.
Complex sample preparation can introduce contamination, potential for memory effects with iodine.[16][17]
Recommendation for this Application: For routine purity confirmation where high-throughput and simplicity are valued, Combustion Ion Chromatography (CIC) is the superior choice. Its sensitivity is more than sufficient for quantifying a major elemental component (39.40% Iodine), and it avoids the laborious and potentially hazardous digestion steps required for ICP-MS.
Experimental Workflow for Combustion Ion Chromatography (CIC)
This workflow combines the initial combustion step with the powerful separation capabilities of ion chromatography.[13][18]
Caption: Workflow for Iodine determination via CIC.
Step-by-Step Protocol:
System Preparation: Set up the combustion furnace and the ion chromatograph according to manufacturer specifications. Equilibrate the IC column with the appropriate eluent (e.g., a carbonate/bicarbonate buffer).[21]
Calibration: Prepare a series of aqueous calibration standards of known iodide (I⁻) concentration from a certified source (e.g., potassium iodide). Generate a calibration curve by injecting these standards directly into the IC system.
Sample Combustion:
Accurately weigh 1-5 mg of the 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole sample into a combustion boat.
Introduce the sample into the furnace, where it undergoes pyrohydrolytic combustion in an argon/oxygen stream. The organic matrix is destroyed, and the iodine is converted to hydrogen iodide (HI) gas.[15]
Absorption and Analysis:
The gas stream is directed through an absorption vessel containing a dilute aqueous solution (often with a reducing agent to ensure all iodine is present as I⁻), which traps the HI.[15]
This absorption solution is then automatically transferred to the IC sample loop and injected.
The iodide is separated from other anions on the column and quantified by the conductivity detector.[21]
Data Processing: The iodide concentration in the absorption solution is determined from the calibration curve, and this value is used to back-calculate the weight percentage of iodine in the original solid sample.
Data Interpretation and Acceptance Criteria
The final step is to compare the experimental results with the theoretical values. The widely accepted standard for purity confirmation in pharmaceutical and chemical research is that the found elemental percentages must be within ±0.4% of the calculated theoretical values.[4][5]
Table 3: Hypothetical Experimental Data and Acceptance Criteria
Element
Theoretical %
Experimental % (Mean of n=3)
Difference (Exp. - Theo.)
Acceptance (within ±0.4%)
Carbon
26.11
26.25
+0.14
Pass
Hydrogen
2.19
2.11
-0.08
Pass
Nitrogen
17.40
17.21
-0.19
Pass
Iodine
39.40
39.68
+0.28
Pass
Interpreting Deviations:
Within ±0.4%: The data strongly supports the proposed molecular formula and indicates a high degree of sample purity (>95%).[5]
Outside ±0.4%: This signifies a potential issue that must be investigated. Common causes include:
Residual Solvents or Water: The presence of trapped solvent (e.g., from crystallization) or absorbed water will alter the elemental ratios.
Impurities: Contamination with starting materials or by-products will lead to deviant results.
Incomplete Combustion: For challenging samples, incomplete combustion can lead to artificially low carbon values.
Weighing Errors: Inaccurate sample weighing is a primary source of error.
Method Validation and Trustworthiness
To ensure the entire analytical process is trustworthy, the methods must be validated.[22][23] While a full validation under ISO/IEC 17025 guidelines is extensive, the core principles are applied in every well-controlled analysis.[24][25][26]
Accuracy: Assessed by analyzing a CRM. The measured value should be in close agreement with the certified value.[27]
Precision: Demonstrated by achieving low relative standard deviation (RSD) across replicate sample preparations (e.g., n=3).[27]
Specificity: The method's ability to measure only the desired element without interference. In CHN analysis, the GC separation provides specificity. In CIC, the chromatographic separation of iodide ensures specificity.[23]
By adhering to these principles, the described protocols constitute a self-validating system, providing high confidence in the final elemental composition data.
Conclusion
The elemental analysis of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole demands a meticulous, dual-pronged strategy. Standard CHN combustion analysis provides a reliable path for carbon, hydrogen, and nitrogen quantification. For iodine, Combustion Ion Chromatography (CIC) emerges as the most efficient and robust method for a research or quality control setting. The ultimate validation of the compound's identity and purity rests on comparing the high-quality experimental data generated by these methods against the theoretical values, with adherence to the universally recognized ±0.4% acceptance criterion. This comprehensive analytical approach ensures data integrity and provides the foundational evidence required for further development of this promising chemical entity.
References
Title: Combustion analysis - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Validation of Analytical Methods
Source: Lab Manager
URL: [Link]
Title: Certified Reference Material
Source: Actlabs
URL: [Link]
Title: Elemental Analysis Manual - Section 3.5 Version 3.0
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: ISO 78-2:1999 - Chemistry — Layouts for standards — Part 2: Methods of chemical analysis
Source: iTeh Standards
URL: [Link]
Title: Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI
Source: Aviv Analytical
URL: [Link]
Title: Sulphur and Halide Determination by Combustion Ion Chromatography
Source: LCGC International
URL: [Link]
Title: ISO 6353-1:1982 - Reagents for chemical analysis — Part 1: General test methods
Source: International Organization for Standardization (ISO)
URL: [Link]
Title: A Look at Elemental Analysis for Organic Compounds
Source: AZoM
URL: [Link]
Title: The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry
Source: LECO Corporation
URL: [Link]
Title: Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry
Source: PMC - National Center for Biotechnology Information
URL: [Link]
Title: Synthesis and characterization of novel polyvalent organoiodine compounds
Source: Semantic Scholar
URL: [Link]
Title: An International Study Evaluating Elemental Analysis
Source: PMC - National Center for Biotechnology Information
URL: [Link]
Title: An International Study Evaluating Elemental Analysis
Source: ACS Central Science
URL: [Link]
Title: The 6 Key Aspects of Analytical Method Validation
Source: Element Lab Solutions
URL: [Link]
Title: The Evolution of ISO Standards in Analytical Testing
Source: CPI International
URL: [Link]
Title: Synthesis and characterization of novel polyvalent organoiodine compounds
Source: Arkat USA
URL: [Link]
Title: A procedure for the quantification of total iodine by inductively coupled plasma mass spectrometry
Source: Analytical Methods (RSC Publishing)
URL: [Link]
Title: ISO Standards for Chemical Industry
Source: Scribd
URL: [Link]
Title: Analytical capabilities for iodine detection: Review of possibilities for different applications
Source: ScienceDirect
URL: [Link]
Title: Elemental analysis: an important purity control but prone to manipulations
Source: Inorganic Chemistry Frontiers (RSC Publishing)
URL: [Link]
Title: Organoiodine chemistry - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Standards for Elemental Impurities in Pharmaceuticals
Source: Reagecon Knowledge
URL: [Link]
Title: Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers
Source: ACS Publications
URL: [Link]
Title: Determination of the chemical forms of iodine with IC-ICP-MS and its application to environmental samples
Source: ResearchGate
URL: [Link]
Title: Validation of analytical methods for active constituents and agricultural products
Source: Australian Pesticides and Veterinary Medicines Authority
URL: [Link]
Title: The ultratrace determination of iodine 129 using the Agilent 8800 Triple Quadrupole ICP-MS in MS/MS mode
Source: Agilent Technologies
URL: [Link]
Title: Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories
Source: A2LA
URL: [Link]
Title: Trace Metals Testing and Elemental Analysis for Pharmaceuticals
Source: Intertek
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Validating Regiochemistry of N-Alkylated 3-Nitropyrazoles: A Comprehensive Analytical Guide
Executive Summary The N-alkylation of 3-nitropyrazoles is a critical transformation in the synthesis of energetic materials, agrochemicals, and pharmaceutical intermediates. Due to the tautomeric nature of the pyrazole r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The N-alkylation of 3-nitropyrazoles is a critical transformation in the synthesis of energetic materials, agrochemicals, and pharmaceutical intermediates. Due to the tautomeric nature of the pyrazole ring, alkylation frequently yields a mixture of two regioisomers: 1-alkyl-3-nitropyrazole and 1-alkyl-5-nitropyrazole . Distinguishing between these isomers is a notorious analytical bottleneck.
As an Application Scientist, I have designed this guide to objectively compare the analytical alternatives available for regiochemical validation. By moving beyond simple 1D NMR heuristics and employing a self-validating 2D NMR protocol or X-ray crystallography, researchers can definitively assign regiochemistry and prevent costly downstream synthesis errors.
The Causality of Regioselectivity
To understand how to analyze the products, we must first understand why they form. 3-Nitropyrazole exists in a tautomeric equilibrium with 5-nitropyrazole. When subjected to N-alkylation (e.g., using an alkyl halide and a base), the reaction regioselectivity is governed by two competing forces [1]:
Electronic Effects: The strongly electron-withdrawing nitro group at the C3 position depletes electron density from the adjacent nitrogen (N2). This makes the N1 position significantly more nucleophilic.
Steric Hindrance: The bulk of the nitro group creates a steric shield around the adjacent nitrogen, further disfavoring the approach of the alkylating agent at that site.
Consequently, 1-alkyl-3-nitropyrazole is almost always the major product. However, depending on the coordinating ability of the solvent, the nature of the base (e.g.,
vs. ), and the electrophile, the 1-alkyl-5-nitropyrazole isomer can form in significant quantities.
Analytical Alternatives Comparison
Relying solely on 1D
NMR chemical shifts to distinguish these isomers is a high-risk strategy, as the pyrazole ring protons (H4 and H5/H3) often shift unpredictably based on the solvent and the specific alkyl group. Below is a comparison of the robust analytical alternatives.
Table 1: Comparison of Analytical Techniques for Regiochemical Assignment
Analytical Technique
Speed
Sample Requirement
Definitive?
Key Advantage
Key Limitation
1D NMR (, )
Fast (< 10 min)
~5-10 mg (Liquid/Solid)
No
Rapid purity check; identifies mixture ratios.
Chemical shifts are ambiguous without a reference standard.
Requires higher sample concentration and NMR expertise.
X-Ray Crystallography
Slow (Days)
Single Crystal (Solid)
Yes
Provides absolute 3D spatial configuration [1].
Useless for oils/liquids; growing quality crystals is difficult.
Computational (DFT)
Slow (Days)
None (In silico)
Supportive
Predicts chemical shifts to match with 1D NMR.
Requires high computational cost; solvent effects can skew data.
Deep Dive: The 2D NMR Self-Validating Protocol
For most synthetic workflows, a combination of NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) serves as the gold standard for assigning pyrazole regiochemistry [2]. This method is a self-validating system: the through-space physical reality (NOESY) is orthogonally confirmed by the through-bond electronic reality (HMBC).
Analytical decision workflow for regiochemical assignment.
Step-by-Step Methodology
Sample Preparation: Dissolve ~20 mg of the purified regioisomer in 0.6 mL of a deuterated solvent (e.g.,
or ).
Acquire 1D Spectra: Run standard
and (or DEPT-135/HSQC) experiments to identify the carbon types (CH vs. Quaternary ).
Acquire NOESY: Run a 2D NOESY experiment with a mixing time optimized for small molecules (typically 300-500 ms) to detect protons within ~5 Å of each other.
Acquire HMBC: Run a 2D
HMBC experiment optimized for long-range coupling constants ( ≈ 8 Hz) to detect 2-bond and 3-bond correlations.
The Causality of the Spectral Logic
The structural difference between the two isomers lies entirely at the C5 position.
In 1-alkyl-3-nitropyrazole , the C5 position contains a proton (H5).
In 1-alkyl-5-nitropyrazole , the C5 position contains the nitro group (quaternary carbon,
).
Orthogonal validation logic using NOESY and HMBC correlations.
Validating the 1,3-Isomer:
If the product is 1-alkyl-3-nitropyrazole, the N-alkyl protons (e.g.,
) will show a strong through-space NOESY cross-peak with the adjacent H5 pyrazole proton. Orthogonally, the HMBC spectrum will show a 3-bond correlation from the protons to the C5 carbon. Because C5 has an attached proton, HSQC will confirm this carbon is a CH group (typically resonating around 130-135 ppm).
Validating the 1,5-Isomer:
If the product is 1-alkyl-5-nitropyrazole, the N-alkyl protons will not show a strong NOESY correlation to any ring proton, because the adjacent C5 position is occupied by the sterically bulky
group. In the HMBC spectrum, the protons will still show a 3-bond correlation to C5. However, HSQC will confirm that this C5 carbon is a quaternary carbon () lacking an attached proton (typically shifted downfield to ~140-145 ppm due to the nitro group) [3].
Table 2: Diagnostic 2D NMR Markers
Regioisomer
NOESY Correlation (N-Alkyl to Ring)
HMBC Correlation (N-Alkyl to C5)
C5 Carbon Type (via HSQC)
1-Alkyl-3-nitropyrazole
Strong (to H5)
3-bond coupling
CH (~130-135 ppm)
1-Alkyl-5-nitropyrazole
None
3-bond coupling
Quaternary (~140-145 ppm)
X-Ray Crystallography: The Solid-State Gold Standard
While 2D NMR is the most versatile technique, Single-Crystal X-Ray Diffraction (SCXRD) remains the absolute gold standard for regiochemical assignment if the N-alkylated product is a crystalline solid.
X-ray crystallography does not rely on inferring connectivity through magnetic resonance; it provides a direct electron density map of the molecule. Recent studies have heavily relied on SCXRD to definitively map the attractive interactions and exact regiochemistry of highly selective N-alkylation protocols in pyrazoles [1].
Methodology for SCXRD Validation:
Crystallization: Dissolve the purified regioisomer in a minimum amount of a polar solvent (e.g., ethyl acetate). Layer with a non-polar anti-solvent (e.g., hexanes) and allow for slow vapor diffusion at 4 °C.
Diffraction: Mount a suitable single crystal on a diffractometer equipped with a Mo or Cu K
radiation source.
Refinement: Solve the phase problem to generate the electron density map. The heavy oxygen atoms of the nitro group will unequivocally pinpoint its location at either the C3 or C5 position relative to the N-alkyl chain.
References
Norman, N. J., Bao, S. T., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 2022, 87(15), 10018-10025. URL:[Link]
Lopyrev, V. A., et al. "The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry." International Journal of Molecular Sciences, 2022, 23(9), 5213. URL:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Operational Safety Guide: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Part 1: Executive Safety Summary Compound: 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole Chemical Class: Halogenated Nitro-Pyrazole Derivative...
Immediate Directive:
Treat this compound as a High-Potency Unknown . Due to the combination of the nitro group (potential energetic/toxicophore) and the iodo-moiety (alkylating potential/heavy atom effect), standard "irritant" protocols are insufficient. All handling must occur within a certified chemical fume hood.
Critical Storage Parameter:
Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C. The iodine bond is susceptible to photolytic cleavage, which can generate free radicals and degrade the compound into unpredictable byproducts.
Part 2: Hazard Identification & Risk Assessment
As specific toxicological data for this exact isomer is often limited in public repositories, we apply Structure-Activity Relationship (SAR) protocols based on the functional groups: Nitro-pyrazole core and Alkyl-iodide/aryl-iodide motifs.[1]
Hazard Class
GHS Classification (Inferred)
Operational Implication
Acute Toxicity
Category 4 (Oral/Dermal)
Harmful if swallowed.[1] Avoid all hand-to-mouth contact.
Skin/Eye Irritation
Category 2 (Skin) / 2A (Eye)
Causes serious eye irritation and skin inflammation.
STOT - SE
Category 3 (Respiratory)
Dust/Vapor is irritating to the upper respiratory tract.
Reactivity
Light Sensitive / Thermally Labile
Protect from light. Do not subject to temperatures >50°C without DSC testing (Nitro group risk).
Part 3: Personal Protective Equipment (PPE) Selection Matrix
This matrix is designed to prevent exposure rather than just mitigate it. The selection logic prioritizes permeation resistance over dexterity for this compound class.
Before initiating any experiment, follow this logic flow to determine the necessary containment level.
Figure 1: Operational logic flow ensuring static control for solids and containment for volatiles.[1]
Step-by-Step Handling Protocol
Objective: Prepare a 100 mM stock solution in DMSO.
Preparation:
Turn on the fume hood and verify airflow.
Don PPE: Double nitrile gloves, goggles, lab coat.
Prepare a waste container labeled "Halogenated Organics" inside the hood.
Weighing (Critical Step):
Note: Nitro-pyrazoles can be electrostatic.
Place the analytical balance inside the hood or a vented enclosure.
Use an anti-static gun on the weighing boat and spatula.
Weigh the required amount. Do not return excess compound to the original vial (avoids cross-contamination).
Solubilization:
Add DMSO gently to the weighing boat or vial.
Observation: If the solution turns dark orange/brown immediately, iodine liberation may be occurring (check purity).
Vortex until fully dissolved.
Cleanup:
Wipe balance area with a methanol-dampened tissue.
Dispose of the tissue in the solid hazardous waste.
Remove outer gloves and discard immediately.
Part 5: Emergency Response & Disposal
Accidental Release (Spill) Workflow
Figure 2: Spill response decision tree.[1] Note the use of Thiosulfate for iodine neutralization.
Disposal Specifications
Solid Waste: Label as "Toxic Solid, Organic, Halogenated."
Liquid Waste: Collect in "Halogenated Organic Solvents" carboy. Do not mix with strong oxidizers (e.g., Nitric acid waste) due to the nitro-functionality.
Container Decontamination: Rinse empty vials with acetone, then water, before discarding in glass trash (if permitted by local regulations) or treat as chemically contaminated glass.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for 4-Nitro-1H-pyrazole (Analog). Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link][1]
ECHA (European Chemicals Agency). C&L Inventory: Nitro and Iodo Pyrazole derivatives. Retrieved from [Link][1]